MS8709
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H95F2N11O7S |
|---|---|
Molecular Weight |
1200.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H95F2N11O7S/c1-45-57(85-44-69-45)47-23-21-46(22-24-47)42-68-60(81)52-39-49(78)43-77(52)61(82)58(63(2,3)4)72-56(80)19-13-11-9-7-6-8-10-12-14-29-67-55(79)20-17-32-75-34-25-48(26-35-75)70-59-50-40-53(83-5)54(84-38-18-33-74-30-15-16-31-74)41-51(50)71-62(73-59)76-36-27-64(65,66)28-37-76/h21-24,40-41,44,48-49,52,58,78H,6-20,25-39,42-43H2,1-5H3,(H,67,79)(H,68,81)(H,72,80)(H,70,71,73)/t49-,52+,58-/m1/s1 |
InChI Key |
CLUWNSLFLMBFKA-RMCUFUCFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCCNC(=O)CCCN4CCC(CC4)NC5=NC(=NC6=CC(=C(C=C65)OC)OCCCN7CCCC7)N8CCC(CC8)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCCNC(=O)CCCN4CCC(CC4)NC5=NC(=NC6=CC(=C(C=C65)OC)OCCCN7CCCC7)N8CCC(CC8)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of Targeted Protein Degradation: A Technical Overview of MS8709's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the targeted degradation of pathogenic proteins represents a paradigm shift from traditional inhibition strategies. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide delves into the core mechanism of action of MS8709, a first-in-class PROTAC degrader of the histone methyltransferases G9a and GLP. This document provides a comprehensive overview of its molecular function, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its activity.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule engineered to simultaneously bind to the target proteins G9a and G9a-like protein (GLP) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] G9a and GLP are lysine (B10760008) methyltransferases that play crucial roles in gene silencing through the methylation of histone H3 at lysine 9 (H3K9).[3] Their aberrant expression is implicated in the progression of various cancers.[3][4]
The mechanism of action of this compound unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: this compound, containing a ligand for G9a/GLP based on the inhibitor UNC0642 and a ligand for VHL, facilitates the formation of a ternary complex, bringing G9a/GLP into close proximity with the VHL E3 ligase.[2][5]
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of G9a and GLP. This results in the formation of a polyubiquitin (B1169507) chain on the target proteins.
-
Proteasomal Degradation: The polyubiquitinated G9a and GLP are then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades G9a and GLP into small peptides, effectively eliminating them from the cell.[3]
This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules, leading to a potent and sustained downstream biological effect. The degradation of G9a and GLP by this compound has been shown to be dependent on both VHL and the ubiquitin-proteasome system (UPS).[1][5]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro studies across different cancer cell lines. The key parameters are the half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein, and the half-maximal growth inhibition (GI50), which indicates the concentration at which the compound inhibits cell growth by 50%.
| Parameter | Cell Line | Target | Value | Reference |
| DC50 | 22Rv1 (Prostate Cancer) | G9a | 274 nM | [1] |
| 22Rv1 (Prostate Cancer) | GLP | 260 nM | [1] | |
| GI50 | 22Rv1 (Prostate Cancer) | - | 4.1 µM | [1][2] |
| K562 (Leukemia) | - | 2 µM | [2] | |
| H1299 (Lung Cancer) | - | 5 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.
Caption: A diagram illustrating the PROTAC-mediated degradation of G9a/GLP by this compound.
Caption: A flowchart outlining the key steps in the Western blot analysis of G9a/GLP degradation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the characterization of this compound.
Western Blot Analysis for G9a/GLP Degradation
This protocol is used to determine the extent of G9a and GLP protein degradation in cancer cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Prostate cancer (22Rv1), leukemia (K562), and non-small cell lung cancer (H1299) cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of this compound (e.g., 0.3, 1, and 3 µM) or the parent inhibitor UNC0642 for 24 hours. A DMSO-treated group serves as a vehicle control.[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for G9a, GLP, and H3K9me2. Antibodies for a housekeeping protein such as β-actin or vinculin are used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The levels of G9a and GLP are normalized to the loading control.
-
Cell Viability (GI50) Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding and Treatment:
-
22Rv1, K562, or H1299 cells are seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells are treated with a serial dilution of this compound or UNC0642 for 7 to 8 days.[2]
-
-
Viability Measurement:
-
Cell viability is assessed using a WST-8 (CCK-8) assay.
-
At the end of the treatment period, the WST-8 reagent is added to each well, and the plate is incubated for 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells.
-
The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Pharmacokinetic Study in Mice
This protocol evaluates the pharmacokinetic properties of this compound in a mouse model.
-
Animal Model and Dosing:
-
Sample Collection:
-
Blood samples are collected from the mice at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
The concentration of this compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are calculated using appropriate software. The results from a study showed that after a single 50 mg/kg IP injection in mice, the plasma concentration of this compound remained above 5 μM for 8 hours.[3]
-
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, offering a novel therapeutic strategy for cancers driven by the aberrant activity of G9a and GLP. Its mechanism of action, centered on the PROTAC technology to induce the degradation of these key epigenetic regulators, has been robustly characterized through a series of in vitro and in vivo studies. The data presented in this guide underscore the potency and selectivity of this compound, while the detailed experimental protocols provide a framework for its further investigation and development. As research in targeted protein degradation continues to evolve, molecules like this compound will undoubtedly play a pivotal role in shaping the future of precision medicine.
References
- 1. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
MS8709: A Technical Guide to the First-in-Class G9a/GLP PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lysine (B10760008) methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are critical regulators of gene expression, primarily through the mono- and dimethylation of histone H3 on lysine 9 (H3K9me1/2). Overexpression and aberrant activity of the G9a/GLP complex have been implicated in the progression of numerous cancers, where they contribute to oncogenesis through both their catalytic and non-catalytic scaffolding functions. Traditional catalytic inhibitors of G9a/GLP have shown limited therapeutic efficacy, as they fail to address the non-catalytic roles of these proteins. MS8709 is a first-in-class, potent, and selective proteolysis targeting chimera (PROTAC) designed to induce the degradation of both G9a and GLP. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Introduction: The Rationale for G9a/GLP Degradation
G9a and GLP are key epigenetic modifiers that establish and maintain transcriptionally repressive heterochromatin.[1][2][3][4] Their oncogenic roles extend beyond their methyltransferase activity to include scaffolding functions that stabilize protein complexes involved in tumor progression.[1][2][3] Catalytic inhibitors can block methylation but leave the protein intact, allowing these non-catalytic activities to persist.
PROTACs offer a superior therapeutic strategy by hijacking the cell's own ubiquitin-proteasome system (UPS) to eliminate the entire target protein.[4][5][6] this compound is a heterobifunctional molecule that exemplifies this approach. It is constructed from three key components:
-
A G9a/GLP binder: Based on the established G9a/GLP inhibitor UNC0642.[1][4][7]
-
An E3 Ligase Ligand: A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][7]
-
A Linker: An 11-carbon alkyl chain that optimally connects the two binding moieties.[7]
This design allows this compound to simultaneously engage G9a/GLP and the VHL E3 ligase, inducing the formation of a ternary complex that leads to the polyubiquitination and subsequent proteasomal degradation of G9a and GLP.[3][5][6]
Mechanism of Action of this compound
This compound induces the degradation of G9a and GLP in a manner that is dependent on concentration, time, and the ubiquitin-proteasome system.[1][2][4] The degradation process is VHL-dependent, as demonstrated by experiments using a negative control compound, MS8709N (compound 14) , which contains a diastereomer of the VHL ligand that is unable to engage the E3 ligase.[4][6] While MS8709N retains its ability to inhibit the catalytic activity of G9a/GLP, it fails to induce their degradation.[4][6] Furthermore, this compound's activity is specific to protein reduction, as it does not alter the mRNA expression levels of G9a or GLP.[1][2][3]
Figure 1. Mechanism of this compound-induced G9a/GLP Degradation.
Quantitative Data Summary
This compound has demonstrated potent and specific degradation of G9a/GLP, leading to superior anti-proliferative activity compared to its parent inhibitor, UNC0642.
Table 1: In Vitro Degradation Activity
| Compound | Target | Cell Line | DC₅₀ (nM) | Notes |
| This compound | G9a | 22Rv1 (Prostate) | 274 | Induces >70% degradation at 0.3 µM.[3][7] |
| This compound | GLP | 22Rv1 (Prostate) | 260 | Induces ~50% degradation at 0.3 µM.[3][7] |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Treatment Duration |
| This compound | 22Rv1 | Prostate | 4.1 | 7 days[3][6][8] |
| This compound | K562 | Leukemia | 2.0 | 7 days[3][4] |
| This compound | H1299 | Lung | 5.0 | 8 days[3][4][8] |
| UNC0642 | 22Rv1, K562 | Prostate, Leukemia | No significant effect | 7 days[4][6] |
Table 3: Selectivity Profile
| Compound | Concentration | Assayed Targets | Result |
| This compound | 10 µM | Panel of 21 protein methyltransferases | No significant inhibition[4][8] |
| This compound | Up to 3 µM | EZH2, PRMT7, SET7/9 (in 22Rv1 cells) | No degradation observed[4][8] |
Table 4: Mouse Pharmacokinetics
| Compound | Dose & Route | Cₘₐₓ (µM) | Time to Cₘₐₓ (h) | Plasma Concentration at 8h (µM) |
| This compound | 50 mg/kg (i.p.) | 27 ± 0.6 | 0.5 | >5 |
Data from a single intraperitoneal injection study in mice. The plasma levels achieved are above the necessary GI₅₀ and DC₅₀ values for in vitro activity.[3][4]
Experimental Protocols & Methodologies
Detailed protocols are essential for the replication and extension of these findings.
Cell Culture and Treatment
-
Cell Lines: 22Rv1 (prostate cancer), K562 (leukemia), and H1299 (non-small cell lung cancer) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: this compound, UNC0642, or other test compounds are dissolved in DMSO to create stock solutions. For experiments, cells are treated with the compounds at the indicated concentrations for specified durations (e.g., 24 hours for Western blot analysis, 7-8 days for cell viability assays). The final DMSO concentration in the culture medium should be kept constant across all treatments, typically ≤ 0.1%.
Western Blotting for Protein Degradation
This workflow is used to quantify the levels of G9a, GLP, and downstream epigenetic marks like H3K9me2.
Figure 2. Standard Western Blotting Workflow.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against G9a, GLP, H3K9me2, and loading controls (e.g., Vinculin, β-actin) are used. Secondary antibodies are HRP-conjugated.
-
Detection: Enhanced chemiluminescence (ECL) reagents are used for detection.
-
Quantification: Band intensities are measured using software like ImageJ, and protein levels are normalized to the loading control.
Cell Viability Assay
-
Method: WST-8 (CCK-8) or similar colorimetric assays are used to measure cell proliferation.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat with a serial dilution of the test compound (e.g., this compound, UNC0642) for an extended period (e.g., 7-8 days).
-
Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to DMSO-treated controls and determine GI₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism).[4][6]
-
In Vitro Methyltransferase Assay
-
Purpose: To assess the selectivity of this compound against a panel of other protein methyltransferases.[4][6]
-
Method: Radioactive methyltransferase assays are typically employed.
-
Procedure:
-
The assay is performed with a specific methyltransferase enzyme, its substrate (e.g., a histone peptide), and a radioactive methyl donor (S-adenosyl-L-[methyl-³H]methionine).
-
This compound is added at a high concentration (e.g., 10 µM) to assess its inhibitory potential.
-
The reaction mixture is incubated, and the incorporation of the [³H]methyl group into the substrate is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control reaction without the compound.
-
Conclusion and Future Directions
This compound is a valuable chemical probe and a promising therapeutic lead that effectively degrades G9a and GLP.[1][2] By eliminating both the catalytic and non-catalytic functions of these oncogenic proteins, this compound demonstrates superior anti-proliferative effects in various cancer cell lines compared to traditional inhibitors.[1][2][3] Its favorable pharmacokinetic properties in mice support its potential for in vivo studies to establish efficacy in preclinical cancer models.[3][4] Future research should focus on validating its anti-tumor activity in vivo, exploring potential resistance mechanisms, and further optimizing its drug-like properties for clinical development. This compound represents a significant advancement in targeting epigenetic regulators and underscores the power of the PROTAC modality in cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
Technical Guide: MS8709-Mediated Recruitment of VHL E3 Ligase for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MS8709, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP). This compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate G9a and GLP.[1][2][3] This document details the mechanism of action, quantitative performance metrics, and relevant experimental protocols for studying this compound.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target proteins G9a/GLP (derived from the inhibitor UNC0642), a ligand that recruits the VHL E3 ligase, and a flexible linker connecting the two.[1][4] By simultaneously binding to both G9a/GLP and VHL, this compound acts as a molecular bridge, inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated G9a/GLP is then recognized and degraded by the 26S proteasome.[2] This degradation approach is advantageous as it eliminates both the catalytic and non-catalytic functions of the target proteins.[3][5]
Caption: Mechanism of this compound-induced protein degradation.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize its degradation potency (DC50), concentration-dependent degradation efficiency, and anti-proliferative activity (GI50).
Table 1: Degradation Potency (DC50) of this compound in 22Rv1 Prostate Cancer Cells
| Target Protein | DC50 (nM) |
|---|---|
| G9a | 274 |
| GLP | 260 |
Data sourced from references[3][6].
Table 2: Concentration-Dependent Degradation of G9a and GLP by this compound
| Cell Line | Concentration (µM) | G9a Degradation (%) | GLP Degradation (%) | Treatment Time (hours) |
|---|---|---|---|---|
| 22Rv1 | 0.3 | >70% | ~50% | 24 |
| 22Rv1 | 3.0 | Complete | Complete | 24 |
Data represents mean values from at least two independent experiments. Sourced from references[1][2][7].
Table 3: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| 22Rv1 | Prostate Cancer | 4.1 |
| K562 | Myelogenous Leukemia | 2.0 |
| H1299 | Non-Small Cell Lung Cancer | 5.0 |
Data sourced from references[3][6].
Experimental Protocols & Workflows
This section outlines detailed methodologies for key experiments used to characterize the activity of this compound.
This protocol is used to quantify the reduction in G9a and GLP protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1, K562, H1299) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 24, 48 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, load onto an SDS-polyacrylamide gel, and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against G9a, GLP, and a loading control (e.g., Vinculin, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control and compare it to the DMSO-treated control to determine the percentage of degradation.[2]
Caption: Western Blotting workflow for degradation analysis.
This assay confirms that this compound-induced degradation occurs via the ubiquitin-proteasome system by detecting the polyubiquitination of target proteins.
Protocol:
-
Cell Transfection (Optional but recommended): Co-transfect cells (e.g., HEK293T) with plasmids expressing His-tagged Ubiquitin and the target protein (e.g., HA-tagged G9a).
-
Treatment: Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins. A negative control group without this compound should be included.
-
Denaturing Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
His-Tag Pulldown: Dilute the lysate to reduce SDS concentration and perform a pulldown of His-tagged ubiquitinated proteins using Ni-NTA agarose (B213101) beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze them by Western blotting using an antibody against the target protein (e.g., anti-HA or anti-G9a). An increase in high-molecular-weight smears in the this compound-treated lane indicates target polyubiquitination.
Caption: Workflow for in-cell ubiquitination assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to directly measure the formation of the POI-PROTAC-E3 ligase ternary complex in a high-throughput format.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20).[8] Reconstitute purified, tagged proteins: GST-tagged VCB (VHL complex), His-tagged G9a/GLP, a Europium (Eu)-labeled anti-GST antibody (donor), and a Cy5-labeled anti-His antibody (acceptor).
-
Assay Plate Setup: In a 384-well plate, add the assay components. A typical reaction includes His-G9a/GLP, GST-VCB complex, and serial dilutions of this compound.
-
Antibody Addition: Add the Eu-anti-GST and Cy5-anti-His antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow complex formation and antibody binding.
-
Signal Reading: Read the plate on a TR-FRET-capable microplate reader. Excite the Europium donor at ~340 nm and measure emissions at two wavelengths: 620 nm (donor) and 665 nm (acceptor).[9]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). An increase in this ratio indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex induced by this compound.
Caption: TR-FRET assay workflow for ternary complex detection.
VHL-Dependent Mechanism of Action
The degradation of G9a and GLP by this compound is critically dependent on the recruitment of VHL and the functionality of the ubiquitin-proteasome system.[3][6] This has been validated through experiments where the degradation effect is abrogated by co-treatment with VHL ligands that compete for binding, or by using proteasome inhibitors like MG132. Furthermore, a negative control compound, where the VHL-binding moiety is chemically modified to abolish interaction, fails to induce degradation, confirming that VHL engagement is essential for the activity of this compound. The selectivity of this compound is high; it does not induce the degradation of other tested protein methyltransferases such as EZH2, PRMT7, and SET7/9.[2][6]
Caption: VHL-dependent degradation pathway and points of inhibition.
Conclusion
This compound is a potent and selective G9a/GLP degrader that effectively recruits the VHL E3 ligase to induce target degradation via the ubiquitin-proteasome system.[2][6] Its ability to eliminate both catalytic and non-catalytic functions of G9a/GLP gives it superior anti-proliferative activity compared to parent catalytic inhibitors.[3] The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the biological functions of G9a/GLP and exploring the therapeutic potential of this compound for treating G9a/GLP-dependent cancers.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
G9a/GLP Methyltransferases: A Technical Guide to Core Biological Functions and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The euchromatic histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are critical epigenetic regulators that primarily catalyze the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1/2), marks predominantly associated with transcriptional repression. Operating primarily as a stable heterodimer, the G9a/GLP complex is fundamental to a vast array of biological processes, including embryonic development, cellular differentiation, and the maintenance of genomic stability. Dysregulation of G9a/GLP activity is increasingly implicated in the pathogenesis of numerous human diseases, most notably cancer, where their overexpression often correlates with poor prognosis. This technical guide provides an in-depth exploration of the core biological functions of G9a and GLP, detailed experimental protocols for their study, quantitative data on their activity and expression, and a review of their roles in key signaling pathways, offering a valuable resource for researchers and professionals in drug development.
Core Biological Functions of the G9a/GLP Complex
G9a and GLP share significant sequence homology, particularly within their catalytic SET domains, and exist almost exclusively as a stoichiometric heteromeric complex in vivo.[1][2][3] This complex is the primary driver for H3K9me1 and H3K9me2 in euchromatic regions.[1][4] While G9a appears to be the dominant catalytic subunit, the presence of GLP is crucial for the stability of G9a.[1][3]
1.1. Transcriptional Repression and Chromatin Structure
The principal function of the G9a/GLP complex is the establishment of repressive chromatin domains. The deposition of H3K9me2 creates binding sites for effector proteins, such as Heterochromatin Protein 1 (HP1), which subsequently recruits further silencing machinery, leading to chromatin compaction and gene silencing.[2][3] This mechanism is essential for the silencing of developmental genes in differentiated cells and the maintenance of cellular identity.
1.2. Embryonic Development and Cellular Differentiation
The vital role of G9a/GLP in development is underscored by the fact that knockout of either G9a or GLP in mice results in early embryonic lethality.[4] The complex is a gatekeeper of cellular differentiation, repressing pluripotency factors to allow for lineage commitment.[4] For instance, G9a/GLP activity is required for the silencing of the homeobox gene Oct3/4, a key pluripotency factor.[2]
1.3. Non-Histone Substrate Methylation
Beyond histones, the G9a/GLP complex methylates a growing list of non-histone proteins, thereby modulating their function. This expands the regulatory reach of these enzymes beyond transcriptional control. Notable non-histone substrates include:
-
p53: G9a and GLP can dimethylate the tumor suppressor p53 at lysine 373, which is associated with inactive p53.[5]
-
DNA Methyltransferases (DNMTs): G9a/GLP can methylate DNMT3a, creating a link between histone and DNA methylation to enforce gene silencing.
-
Itself (Automethylation): G9a can automethylate, which creates a binding site for HP1, thus playing a role in the recruitment of the silencing machinery.[2]
-
Other proteins: A variety of other proteins involved in chromatin biology and transcription, such as C/EBPβ, are also substrates.[2]
Quantitative Data on G9a/GLP
Kinetic Parameters
Understanding the enzymatic kinetics of G9a and GLP is crucial for the development of targeted inhibitors. While they share substrate specificity, their catalytic efficiencies can differ.
| Enzyme | Substrate | Km (μM) | kcat (h-1) | Reference |
| G9a | H3 (1-21) peptide | 0.9 | 88 | |
| G9a | S-adenosyl-L-methionine (SAM) | 1.8 | 88 |
Expression Levels in Cancer
Upregulation of G9a and GLP is a common feature in a wide range of cancers and often correlates with more aggressive disease and poorer patient outcomes.
| Cancer Type | G9a Fold Change (Tumor vs. Normal) | GLP Fold Change (Tumor vs. Normal) | Reference |
| Colorectal Carcinoma | Significantly Increased | - | [6] |
| Hepatocellular Carcinoma | Significantly Increased | - | |
| Lung Adenocarcinoma | Significantly Increased | - | |
| Melanoma | Significantly Increased | Significantly Increased | [7] |
| Multiple Myeloma | High expression associated with worse outcome | High expression associated with worse outcome | [4] |
| Neuroblastoma | Higher in poorer prognosis tumors | Higher in poorer prognosis tumors | |
| Ewing Sarcoma | Higher in poorer prognosis tumors | Higher in poorer prognosis tumors |
Inhibitor Affinity and Potency
A number of small molecule inhibitors targeting G9a and GLP have been developed, providing valuable tools for research and potential therapeutic agents.
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Reference |
| UNC0642 | G9a/GLP | G9a: <2.5, GLP: <2.5 | G9a: 230, GLP: 62 | [8][9] |
| A-366 | G9a/GLP | G9a: 3.3, GLP: 38 | - | [9] |
| UNC0638 | G9a/GLP | G9a: <15, GLP: 19 | - | [9] |
| BIX-01294 | G9a/GLP | - | - | |
| MS0124 (4) | GLP-selective | GLP: 13, G9a: 440 | GLP: 40, G9a: 445 | [5] |
| MS012 (18) | GLP-selective | - | GLP: 46, G9a: 610 | [5] |
| MS8511 (8) | G9a/GLP (covalent) | - | G9a: 44, GLP: 46 | [8] |
Key Signaling Pathways Involving G9a/GLP
G9a/GLP are integrated into several critical signaling pathways, often acting as key repressors of gene expression programs.
3.1. The p53 Tumor Suppressor Pathway
G9a and GLP can directly impact the p53 pathway. They have been shown to methylate p53 at lysine 373, a modification that is associated with the repression of p53's transcriptional activity.[5] This provides a direct mechanism by which G9a/GLP overexpression can contribute to tumorigenesis by dampening the p53-mediated tumor suppressor response.
3.2. The NF-κB Signaling Pathway
The G9a/GLP complex is involved in the negative regulation of the NF-κB signaling pathway, which is a key player in inflammation and immunity. G9a can be recruited to the promoters of pro-inflammatory genes by NF-κB family members, such as RelB, leading to H3K9me2 deposition and transcriptional silencing.[10][11] This function is particularly important in the context of endotoxin (B1171834) tolerance in macrophages.
3.3. DNA Damage Response
G9a and GLP are critical components of the DNA damage response (DDR). They are rapidly recruited to sites of DNA double-strand breaks. The catalytic activity of G9a is required for the early recruitment of key DNA repair factors like 53BP1 and BRCA1. Inhibition of G9a's catalytic activity impairs both homologous recombination and non-homologous end joining repair pathways, leading to increased sensitivity to ionizing radiation.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for G9a/GLP
This protocol outlines the key steps for performing a ChIP experiment to identify the genomic loci occupied by G9a or GLP.
1. Cell Cross-linking:
- Culture cells to 80-90% confluency.
- Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
- Harvest cells and lyse them in a buffer containing protease inhibitors.
- Isolate the nuclei and resuspend them in a nuclear lysis buffer.
- Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation:
- Pre-clear the chromatin with Protein A/G beads.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for G9a or GLP. A no-antibody or IgG control should be run in parallel.
- Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
- Elute the chromatin from the beads using an elution buffer.
- Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
- Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
- Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
- The purified DNA can then be analyzed by qPCR for specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Start [label="Cells in Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Crosslinking [label="1. Formaldehyde Cross-linking"];
Lysis [label="2. Cell Lysis & Chromatin Shearing"];
IP [label="3. Immunoprecipitation with G9a/GLP Antibody"];
Reverse_Crosslinking [label="4. Elution & Reverse Cross-linking"];
Purification [label="5. DNA Purification"];
Analysis [label="Analysis (qPCR or ChIP-seq)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Crosslinking;
Crosslinking -> Lysis;
Lysis -> IP;
IP -> Reverse_Crosslinking;
Reverse_Crosslinking -> Purification;
Purification -> Analysis;
}
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a method to measure the enzymatic activity of recombinant G9a/GLP.
1. Reaction Setup:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
- In a microfuge tube, combine the reaction buffer, a histone H3 peptide substrate (e.g., H3 1-21), and the recombinant G9a/GLP enzyme.
- If testing inhibitors, pre-incubate the enzyme with the compound for a defined period.
2. Initiation of Reaction:
- Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]-methionine (radioactive SAM).
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
3. Reaction Termination and Detection:
- Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper multiple times with sodium carbonate buffer to remove unincorporated radioactive SAM.
- Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.
Western Blotting for H3K9me2
This protocol is for detecting changes in global H3K9me2 levels in cells.
1. Histone Extraction:
- Harvest cells and lyse them in a hypotonic buffer to isolate nuclei.
- Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H₂SO₄).
- Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
2. SDS-PAGE and Transfer:
- Determine the protein concentration of the histone extracts.
- Separate the histones (e.g., 15 μg per lane) on a 15% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize the H3K9me2 signal to the signal from a total histone H3 antibody.
Conclusion and Future Directions
G9a and GLP are central players in the epigenetic regulation of the genome. Their fundamental roles in gene silencing, development, and the maintenance of cellular identity are well-established. The growing body of evidence linking their dysregulation to cancer and other diseases has positioned them as attractive targets for therapeutic intervention. The development of potent and selective inhibitors has provided invaluable tools to probe their functions and holds promise for novel therapeutic strategies. Future research will likely focus on further elucidating the context-dependent functions of the G9a/GLP complex, identifying the full spectrum of their non-histone substrates, and translating the current understanding of their biology into effective clinical applications. This guide provides a solid foundation for researchers and drug developers to navigate the complexities of G9a/GLP biology and contribute to this exciting field.
References
- 1. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinicopathological significance of G9A expression in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NF-κB Factor RelB and Histone H3 Lysine Methyltransferase G9a Directly Interact to Generate Epigenetic Silencing in Endotoxin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, a revolutionary modality has emerged, shifting the paradigm from protein inhibition to targeted protein elimination. Proteolysis-Targeting Chimeras, or PROTACs, are heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade proteins of interest (POIs). This technology opens up new avenues for therapeutic intervention, particularly for targets previously deemed "undruggable" by conventional small molecule inhibitors.[1][2][3] This in-depth technical guide provides a comprehensive overview of PROTAC technology, including its core mechanism, key components, experimental evaluation, and quantitative data for researchers, scientists, and drug development professionals.
Core Principles of PROTAC Technology
PROTACs are rationally designed molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][5][6] The fundamental principle of PROTAC action is to induce proximity between the POI and an E3 ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein.
The Mechanism of Action: A Catalytic Cycle
The PROTAC-mediated degradation process is a catalytic cycle involving several key steps:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3).[2][3]
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[1][3][7]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the target protein into small peptides.[2][3][7]
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner. This allows for sustained protein degradation at sub-stoichiometric concentrations.[1][3][7]
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
The PROTAC MS8709: A Novel Degrader of G9a/GLP for Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MS8709, a first-in-class proteolysis targeting chimera (PROTAC) designed to induce the degradation of the histone methyltransferases G9a and G9a-like protein (GLP). Aberrant expression and activity of G9a/GLP have been implicated in the pathogenesis of various cancers, making them promising therapeutic targets. This compound offers a novel approach by not only inhibiting the catalytic activity of these enzymes but also eliminating the entire protein, thereby addressing both their catalytic and non-catalytic oncogenic functions.[1][2][3][4][5] This document outlines the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to G9a/GLP, based on the G9a/GLP inhibitor UNC0642.[4][6][7] By simultaneously recruiting both the E3 ligase and the target proteins (G9a and GLP), this compound facilitates the ubiquitination of G9a and GLP, marking them for degradation by the proteasome.[1][3][7] This degradation-based approach provides a more comprehensive inhibition of G9a/GLP functions compared to traditional small molecule inhibitors that only block the catalytic domain.[1][3]
The degradation of G9a/GLP by this compound is dependent on the ubiquitin-proteasome system (UPS) and the VHL E3 ligase.[1][7] This has been demonstrated in studies where pre-treatment with a VHL ligand antagonist or a proteasome inhibitor rescues the degradation of G9a and GLP induced by this compound.[7] Furthermore, this compound does not alter the mRNA levels of G9a or GLP, confirming that its effect is at the protein level through degradation rather than transcriptional regulation.[6][7]
dot
Caption: Mechanism of action of this compound as a PROTAC degrader of G9a/GLP.
G9a/GLP Signaling in Cancer
G9a and its homolog GLP are histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][4] In various cancers, G9a/GLP are overexpressed and their activity contributes to tumorigenesis through several mechanisms:[1][2][8]
-
Silencing of Tumor Suppressor Genes: By depositing repressive H3K9me2 marks on the promoters of tumor suppressor genes, G9a/GLP can lead to their silencing, thereby promoting uncontrolled cell growth and proliferation.
-
Non-Histone Protein Methylation: G9a/GLP can also methylate non-histone proteins, including the tumor suppressor p53.[6][9] Methylation of p53 by G9a/GLP has been shown to inhibit its activity, providing another avenue for G9a/GLP to contribute to cancer development.[6]
-
Regulation of Oncogenic Signaling Pathways: G9a has been implicated in the modulation of key cancer-related signaling pathways, including the Wnt/β-catenin and mTOR pathways.[1][8]
By inducing the degradation of G9a/GLP, this compound can potentially reverse these oncogenic effects, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
dot
Caption: Oncogenic signaling roles of G9a/GLP in cancer.
Quantitative Data Summary
The following tables summarize the in vitro degradation and anti-proliferative activities of this compound in various cancer cell lines, as well as its pharmacokinetic properties in mice.
| Cell Line | Cancer Type | G9a DC₅₀ (nM) | GLP DC₅₀ (nM) |
| 22Rv1 | Prostate Cancer | 274 ± 2 | 260 ± 53 |
| DC₅₀: Half-maximal degradation concentration | |||
| Table 1: In Vitro Degradation Efficiency of this compound. [10] |
| Cell Line | Cancer Type | GI₅₀ (µM) |
| 22Rv1 | Prostate Cancer | 4.1 |
| K562 | Leukemia | 2.0 |
| H1299 | Lung Cancer | 5.0 |
| GI₅₀: Half-maximal growth inhibition concentration | ||
| Table 2: Anti-proliferative Activity of this compound. [1][4] |
| Parameter | Value | Unit |
| Dosing Route | Intraperitoneal (IP) | - |
| Dose | 50 | mg/kg |
| Cₘₐₓ | 27 ± 0.6 | µM |
| Time to Cₘₐₓ | 0.5 | hours |
| Plasma Concentration at 8h | > 5 | µM |
| Cₘₐₓ: Maximum plasma concentration | ||
| Table 3: Pharmacokinetic Profile of this compound in Mice. [6][7][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for G9a/GLP Degradation
This protocol is used to assess the degradation of G9a and GLP proteins in cancer cells following treatment with this compound.
dot
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., 22Rv1, K562, H1299) are seeded in appropriate culture vessels and allowed to adhere.[7] Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[7][10]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with a protease inhibitor cocktail.[3][7] The lysates are incubated on ice and then centrifuged to pellet cell debris.[3][7]
-
Protein Quantification: The protein concentration of the supernatants is determined using a BCA protein assay kit.[3][7]
-
Sample Preparation and SDS-PAGE: An equal amount of protein (typically 10-30 µg) for each sample is mixed with Laemmli sample buffer and heated.[3][7] The samples are then loaded onto a polyacrylamide gel (e.g., 4-15% gradient gel) and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3][7]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for G9a, GLP, and a loading control (e.g., β-actin or Vinculin). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of G9a and GLP are normalized to the loading control.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.[7]
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control.[7]
-
Incubation: The plates are incubated for an extended period (e.g., 5-8 days) to allow for effects on cell proliferation to become apparent.[7]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or a luminescence-based assay like CellTiter-Glo.[7]
-
Data Analysis: The absorbance or luminescence readings are measured using a plate reader. The data is normalized to the vehicle-treated control wells, and the half-maximal growth inhibition (GI₅₀) values are calculated using a non-linear regression analysis.[7]
In Vivo Pharmacokinetic Study
This protocol describes the assessment of the pharmacokinetic properties of this compound in a mouse model.
Methodology:
-
Animal Model: Male mice (e.g., C57BL/6) are used for the study.
-
Compound Administration: A single dose of this compound (e.g., 50 mg/kg) is administered via intraperitoneal (IP) injection.[1][7]
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0.5, 1, 2, 4, 8 hours).
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
LC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC (area under the curve).
Conclusion
This compound represents a promising new tool for cancer research and a potential therapeutic candidate. Its unique mechanism of action as a PROTAC degrader of G9a/GLP allows for the comprehensive inhibition of both the catalytic and non-catalytic functions of these oncogenic proteins. The preclinical data presented in this guide demonstrate its potent in vitro and in vivo activity in various cancer models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the potential applications of this compound in oncology.
References
- 1. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications [mdpi.com]
- 2. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G9a and Glp Methylate Lysine 373 in the Tumor Suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
The PROTAC MS8709: A Technical Guide to its Potent Degradation of G9a/GLP and Impact on H3K9 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS8709 has emerged as a first-in-class Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of the histone methyltransferases G9a and G9a-like protein (GLP).[1] These enzymes are the primary writers of histone H3 lysine (B10760008) 9 mono- and di-methylation (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1] Aberrant G9a/GLP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on H3K9 methylation, and detailed protocols for key experimental assessments.
Introduction: Targeting the G9a/GLP Complex
G9a (EHMT2) and GLP (EHMT1) are closely related lysine methyltransferases that form a heterodimeric complex essential for depositing H3K9me1 and H3K9me2 in euchromatic regions.[2][3] These methylation marks play a critical role in regulating gene expression, and their dysregulation is a hallmark of numerous malignancies. Traditional therapeutic strategies have focused on the development of small molecule inhibitors that target the catalytic activity of G9a/GLP. However, these approaches do not address the non-catalytic scaffolding functions of these proteins, which also contribute to their oncogenic potential.
This compound represents a paradigm shift in targeting G9a/GLP. As a PROTAC, it is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. This compound is composed of a ligand that binds to G9a/GLP (derived from the inhibitor UNC0642), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This ternary complex formation facilitates the polyubiquitination of G9a and GLP, marking them for degradation by the 26S proteasome.[1] This degradation-based approach not only ablates the catalytic activity but also eliminates the entire protein, thereby nullifying any non-catalytic functions.
Mechanism of Action: The PROTAC Approach
The mechanism of action of this compound involves the formation of a ternary complex between G9a/GLP, this compound, and the VHL E3 ligase complex. This proximity-induced ubiquitination and subsequent degradation are central to its function.
Quantitative Effects of this compound
The efficacy of this compound has been quantified through various in vitro and cellular assays, demonstrating its potent and selective degradation of G9a/GLP and its impact on cell viability.
G9a and GLP Degradation
This compound induces potent, concentration-dependent, and time-dependent degradation of both G9a and GLP in cancer cell lines.
Table 1: Half-maximal Degradation Concentration (DC50) of this compound in 22Rv1 Prostate Cancer Cells [5][6][7][8]
| Target Protein | DC50 (nM) |
| G9a | 274 |
| GLP | 260 |
Table 2: Time-Dependent Degradation of G9a and GLP by this compound (3 µM) in 22Rv1 Cells [1][6]
| Time Point | G9a Degradation | GLP Degradation |
| 4 hours | Degradation observed | Degradation observed |
| 24 hours | Complete degradation | Complete degradation |
| 48 hours | Sustained degradation | Sustained degradation |
Anti-proliferative Activity
The degradation of G9a/GLP by this compound leads to a significant reduction in the viability of various cancer cell lines.
Table 3: Half-maximal Growth Inhibition (GI50) of this compound in Cancer Cell Lines [8]
| Cell Line | Cancer Type | GI50 (µM) |
| 22Rv1 | Prostate Cancer | 4.1 |
| K562 | Leukemia | 2 |
| H1299 | Lung Cancer | 5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for G9a, GLP, and H3K9me2
This protocol is for assessing the protein levels of G9a, GLP, and the histone mark H3K9me2 following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-G9a, anti-GLP, anti-H3K9me2, anti-Histone H3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities, normalizing to the loading control and histone H3 for H3K9me2.
Cell Viability Assay (CCK-8)
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines using the Cell Counting Kit-8 (CCK-8).[9][10][11][12][13]
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 7 days).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the GI50 value using a non-linear regression curve fit.
Selectivity Profiling: Radioactive Methyltransferase Assay
This protocol outlines a general method for assessing the selectivity of this compound against a panel of other methyltransferases using a radioactive assay.[14][15][16][17]
Materials:
-
Recombinant methyltransferase enzymes
-
Specific histone or peptide substrates
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer
-
Scintillation fluid
-
Filter paper or plates for capturing methylated substrate
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction plate, combine the assay buffer, the specific methyltransferase, its substrate, and this compound at a high concentration (e.g., 10 µM).
-
Initiate Reaction: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Reaction Quenching: Stop the reaction.
-
Capture of Methylated Substrate: Transfer the reaction mixture to a filter paper or plate that binds the substrate.
-
Washing: Wash the filter to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of each methyltransferase by this compound compared to a vehicle control.
Selectivity of this compound
A critical aspect of a therapeutic agent is its selectivity. This compound has been shown to be highly selective for G9a and GLP. In a screening against a panel of 21 other protein methyltransferases, this compound at a concentration of 10 µM did not show significant inhibition (>50%) of any of the other tested enzymes.[1][6] This high selectivity minimizes the potential for off-target effects.
Conclusion
This compound is a potent and selective degrader of the G9a/GLP histone methyltransferase complex. By inducing the degradation of these key epigenetic regulators, this compound effectively reduces H3K9me2 levels and exhibits robust anti-proliferative activity in various cancer cell models. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug discovery who are interested in utilizing and further investigating this promising therapeutic agent. The PROTAC approach embodied by this compound offers a powerful strategy to overcome the limitations of traditional enzyme inhibitors and holds significant potential for the development of novel cancer therapies.
References
- 1. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. dojindo.co.jp [dojindo.co.jp]
- 12. apexbt.com [apexbt.com]
- 13. toolsbiotech.com [toolsbiotech.com]
- 14. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Influence: A Technical Guide to the Non-Catalytic Functions of G9a/GLP in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The histone methyltransferases G9a (EHMT2) and GLP (EHMT1) are well-established epigenetic regulators, primarily known for their catalytic activity in mono- and dimethylating histone H3 at lysine (B10760008) 9 (H3K9me1/2), leading to transcriptional repression. However, a growing body of evidence reveals that G9a and GLP exert significant influence on cancer biology through mechanisms independent of their methyltransferase activity. These non-catalytic functions, primarily involving protein scaffolding and protein-protein interactions, are emerging as critical drivers of oncogenesis, impacting DNA repair, transcriptional regulation, and protein stability. This technical guide provides an in-depth exploration of these non-catalytic roles, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to inform future research and therapeutic strategies.
Introduction
G9a and its homolog GLP form a heterodimeric complex that is the primary enzyme responsible for H3K9me1/2 in euchromatin. Dysregulation of G9a/GLP expression and activity is a common feature in a wide range of cancers, where it is often associated with the silencing of tumor suppressor genes. Consequently, inhibitors targeting the catalytic SET domain of G9a/GLP have been developed as potential anti-cancer therapeutics.
However, the singular focus on catalytic inhibition may overlook the multifaceted nature of G9a/GLP's contribution to malignancy. These proteins possess distinct domains, including ankyrin repeats, that mediate a complex network of protein-protein interactions. Through these interactions, G9a/GLP can act as molecular scaffolds, bringing together various proteins to regulate diverse cellular processes in a manner that does not require their methyltransferase function. Understanding these non-catalytic roles is paramount for a comprehensive appreciation of G9a/GLP's oncogenic functions and for the development of more effective therapeutic interventions. This guide will dissect the key non-catalytic functions of G9a/GLP in cancer, focusing on their scaffolding roles in transcriptional regulation and their methyltransferase-independent functions in the DNA damage response.
Non-Catalytic Scaffolding in Transcriptional Regulation
Beyond their repressive roles, G9a and GLP can function as transcriptional coactivators through scaffolding mechanisms that are independent of their catalytic activity. This duality highlights their context-dependent roles in gene expression.
One of the most well-characterized examples of G9a's scaffolding function is in the context of nuclear receptor signaling. G9a can act as a coactivator for the Glucocorticoid Receptor (GR) by facilitating the recruitment of other coactivators, such as p300 and CARM1, to GR target genes.[1] This function is independent of G9a's methyltransferase activity, as demonstrated by the use of the G9a-specific inhibitor UNC0646, which does not affect its coactivator function.[[“]]
G9a's scaffolding role also extends to the regulation of the tumor suppressor p53. In a methylation-independent mechanism, human G9a can augment p53-dependent transcription of pro-apoptotic genes like Bax and Puma.[1][3] This is achieved through G9a's interaction with the histone acetyltransferase p300/CBP, leading to increased histone acetylation at the promoters of these target genes.[1]
Furthermore, the G9a/GLP complex is known to interact with a variety of other proteins, including DNA methyltransferases (DNMTs), components of the Polycomb Repressive Complex 2 (PRC2), and transcription factors, suggesting a broader scaffolding role in coordinating different layers of epigenetic regulation.[4][5][6] The interaction with WIZ and CDYL1 is also crucial for the stability and function of the G9a/GLP complex.[7][8]
Signaling Pathway: G9a as a Transcriptional Coactivator Scaffold
Caption: G9a/GLP scaffolding function in transcriptional coactivation.
Methyltransferase-Independent Role in DNA Damage Response
A critical non-catalytic function of G9a is its involvement in the DNA damage response (DDR), specifically in promoting homologous recombination (HR) repair of DNA double-strand breaks (DSBs). This function is independent of its histone methyltransferase activity.
Upon DNA damage, G9a is phosphorylated by Casein Kinase 2 (CK2) at Serine 211, which promotes its recruitment to chromatin.[5][9] At the site of damage, G9a directly interacts with the Replication Protein A (RPA) complex. This interaction is crucial for the subsequent loading of RPA and the RAD51 recombinase onto single-stranded DNA, key steps in the initiation of HR.[5][9] The importance of this non-catalytic function is underscored by experiments showing that a catalytically dead mutant of G9a can still rescue the HR defect in G9a-deficient cells.[5]
The inhibition of this G9a-RPA interaction sensitizes cancer cells to DNA damaging agents, providing a rationale for targeting this non-catalytic function in cancer therapy.[5]
Signaling Pathway: G9a in DNA Damage Response
Caption: G9a's methyltransferase-independent role in DNA repair.
Quantitative Data Summary
The following tables summarize key quantitative findings related to the non-catalytic functions of G9a/GLP in cancer.
Table 1: Effect of G9a Depletion on DNA Damage and Cell Survival
| Cell Line | Treatment | Endpoint Measured | Result in G9a-KO vs. WT | Reference |
| HCT116 | Ionizing Radiation (10 Gy) | DNA Damage (Comet Assay Tail Moment) | Increased tail moment, indicating more DNA damage. | [5][10] |
| HCT116 | VP16 (40 µM) | DNA Damage (γ-H2AX foci) | Persistent γ-H2AX foci, indicating impaired repair. | [5][11] |
| HCT116 | DNA Damaging Agents | Cell Survival (Colony Formation Assay) | Significantly lower survival rate. | [5] |
Table 2: G9a's Non-Catalytic Role in Homologous Recombination
| Cell Line | Assay | Condition | Result | Reference |
| U2OS | DR-GFP Reporter Assay | G9a Knockdown | Significant decrease in HR efficiency. | [12] |
| U2OS | DR-GFP Reporter Assay | Treatment with UNC0638 (G9a inhibitor) | Significant decrease in HR efficiency. | [12] |
| HCT116 G9a-KO | RPA Foci Formation | Rescue with wild-type G9a | Rescue of RPA foci formation. | [5] |
| HCT116 G9a-KO | RPA Foci Formation | Rescue with catalytically dead G9a | Rescue of RPA foci formation. | [5] |
Key Experimental Protocols
This section provides an overview of essential methodologies used to investigate the non-catalytic functions of G9a/GLP.
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
This protocol is used to demonstrate the physical association between G9a/GLP and its interacting partners in a cellular context.
Workflow:
Caption: A generalized workflow for co-immunoprecipitation.
Detailed Steps:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with low detergent concentration or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors to maintain protein-protein interactions.[13][14]
-
Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for G9a or GLP overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by using a gentle elution buffer (e.g., glycine-HCl, pH 2.5).
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[15][16]
DR-GFP Reporter Assay for Homologous Recombination
This cell-based assay is used to quantify the efficiency of homologous recombination (HR).
Workflow:
Caption: Workflow for the DR-GFP homologous recombination assay.
Detailed Steps:
-
Cell Line Generation: Establish a stable cell line containing the DR-GFP reporter construct integrated into the genome. The DR-GFP reporter consists of two inactive GFP cassettes. One cassette is mutated and contains an I-SceI endonuclease recognition site, while the other is a truncated GFP fragment that can serve as a template for HR.[9][17][18]
-
Induction of Double-Strand Breaks: Transfect the cells with an expression vector for the I-SceI endonuclease. I-SceI will introduce a specific DSB in the mutated GFP cassette.
-
Homologous Recombination: If HR occurs, the truncated GFP fragment is used as a template to repair the DSB, resulting in a functional GFP gene.
-
Flow Cytometry Analysis: After a set period (e.g., 48-72 hours) to allow for repair and GFP expression, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. This percentage is a direct measure of HR efficiency.[9][17]
-
Studying G9a's Role: To investigate the role of G9a's non-catalytic function, this assay can be performed in G9a knockout cells, cells treated with G9a inhibitors (like UNC0638), or cells where endogenous G9a has been replaced with a catalytically dead mutant. A decrease in the percentage of GFP-positive cells under these conditions indicates an impairment in HR.[12]
Conclusion and Future Directions
The non-catalytic functions of G9a and GLP represent a paradigm shift in our understanding of these epigenetic regulators in cancer. Their roles as molecular scaffolds in both transcriptional activation and DNA damage repair underscore their versatility and importance beyond their canonical repressive functions. The evidence presented in this guide highlights that a comprehensive therapeutic strategy against G9a/GLP-driven cancers may require approaches that disrupt these non-catalytic activities in addition to inhibiting their methyltransferase function.
Future research should focus on:
-
Quantitative Interactomics: Employing advanced proteomic techniques to map the G9a/GLP interactome in different cancer contexts and to quantify the changes in these interactions upon catalytic inhibition.
-
Structural Biology: Elucidating the three-dimensional structures of G9a/GLP in complex with their non-catalytic binding partners to guide the rational design of inhibitors that specifically target these interactions.
-
Development of Novel Therapeutics: Designing and screening for small molecules or biologics that specifically disrupt the non-catalytic scaffolding functions of G9a/GLP, which could offer a new class of anti-cancer agents with potentially greater efficacy and reduced off-target effects.
By embracing the complexity of G9a/GLP biology and looking beyond their enzymatic activity, the scientific community can unlock new avenues for cancer research and develop more effective and targeted therapies.
References
- 1. G9a functions as a molecular scaffold for assembly of transcriptional coactivators on a subset of Glucocorticoid Receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Regulatory RNAs: role as scaffolds assembling protein complexes and their epigenetic deregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Function of Lysine Methyltransferase G9a in the Regulation of Sox2 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a coordinates with the RPA complex to promote DNA damage repair and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSH and G9a/GLP complex are required for developmentally programmed DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protein-lysine methyltransferases G9a and GLP1 promote responses to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MS8709 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MS8709, a first-in-class G9a/GLP PROTAC (Proteolysis Targeting Chimera) degrader, in prostate cancer cell line research. The provided protocols and data are based on studies conducted in the 22Rv1 human prostate carcinoma epithelial cell line.
Introduction
This compound is a potent and selective degrader of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1)[1]. These enzymes are frequently overexpressed in various cancers, including prostate cancer, and their activity is associated with tumor progression and survival[2][3]. Unlike traditional enzymatic inhibitors, this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to G9a and GLP, leading to their ubiquitination and subsequent degradation by the proteasome[1][4]. This dual-action mechanism, which eliminates both the catalytic and non-catalytic functions of G9a/GLP, results in superior anti-proliferative activity compared to catalytic inhibitors like UNC0642[1][5][6].
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to G9a/GLP, a linker, and a ligand that recruits the VHL E3 ligase[4]. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to G9a and GLP, marking them for degradation by the 26S proteasome[7]. This degradation is dependent on the ubiquitin-proteasome system (UPS) and is both concentration- and time-dependent[1][2]. The degradation of G9a and GLP leads to a reduction in the repressive H3K9me2 histone mark and subsequent downstream effects, including the induction of cell cycle arrest and apoptosis[1][8].
Data Presentation
The following tables summarize the quantitative data for this compound's activity in the 22Rv1 prostate cancer cell line.
Table 1: In Vitro Efficacy of this compound in 22Rv1 Cells
| Parameter | Value | Cell Line | Reference |
| GI50 (Growth Inhibition) | 4.1 µM | 22Rv1 | [9] |
| DC50 (G9a Degradation) | 274 nM | 22Rv1 | [9] |
| DC50 (GLP Degradation) | 260 nM | 22Rv1 | [9] |
Table 2: Comparative Anti-proliferative Activity in 22Rv1 Cells (7-day treatment)
| Compound | GI50 | Reference |
| This compound | 4.1 µM | [8] |
| UNC0642 (Parent Inhibitor) | No significant inhibition | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
The 22Rv1 human prostate carcinoma epithelial cell line is recommended for these studies.
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (Resazurin Assay)
This assay measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
22Rv1 cells
-
96-well, black, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 7 days at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of Resazurin solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Western Blot for G9a/GLP Degradation
This protocol is used to quantify the degradation of G9a and GLP proteins following this compound treatment.
Materials:
-
22Rv1 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-G9a, anti-GLP, anti-Vinculin or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed 22Rv1 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.3 µM and 3 µM) for 24 hours. Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (Vinculin or β-actin).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
22Rv1 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed 22Rv1 cells in 6-well plates and treat with this compound for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
22Rv1 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat 22Rv1 cells with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic strategy for prostate cancer by effectively degrading G9a and GLP. These application notes and protocols provide a framework for researchers to investigate the effects of this compound on prostate cancer cell lines, enabling further exploration of its therapeutic potential.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labbox.es [labbox.es]
Application Notes and Protocols for MS8709-Mediated G9a/GLP Degradation Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of MS8709, a first-in-class G9a/GLP PROTAC (Proteolysis Targeting Chimera) degrader, in promoting the degradation of the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1). The primary method of analysis is western blotting, a widely used technique to detect and quantify specific proteins in a sample.
Introduction
G9a and GLP are key enzymes that catalyze the mono- and dimethylation of histone H3 on lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][2][3] Aberrant expression and activity of G9a/GLP have been implicated in various cancers, making them attractive therapeutic targets.[4][5][6] Unlike catalytic inhibitors that only block the enzymatic function, PROTAC degraders like this compound are designed to eliminate the entire protein, thereby abrogating both catalytic and non-catalytic scaffolding functions of G9a/GLP.[4][5][6]
This compound is a heterobifunctional molecule that links a G9a/GLP binding moiety (based on the inhibitor UNC0642) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][7] This proximity induces the polyubiquitination of G9a and GLP, marking them for degradation by the 26S proteasome.[4][5] This document outlines the procedures to culture cells, treat them with this compound, and subsequently analyze the degradation of G9a and GLP using western blot.
Signaling Pathway and Mechanism of Action
The mechanism of this compound-induced G9a/GLP degradation involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Caption: Mechanism of this compound-induced G9a/GLP degradation via the ubiquitin-proteasome system.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in degrading G9a and GLP in various cancer cell lines.
Table 1: Concentration-Dependent Degradation of G9a and GLP
| Cell Line | Compound | Concentration (µM) | G9a Degradation (%) | GLP Degradation (%) |
| 22Rv1 (Prostate) | This compound | 0.3 | >70% | ~50% |
| 22Rv1 (Prostate) | This compound | 3 | Complete | Complete |
Data extracted from studies on 22Rv1 cells treated for 24 hours.[2][7]
Table 2: Time-Dependent Degradation of G9a and GLP in 22Rv1 Cells
| Time (hours) | G9a Degradation | GLP Degradation |
| 4 | Observed | Observed |
| 24 | Complete | Complete |
| 48 | Sustained | Sustained |
Degradation kinetics were evaluated in 22Rv1 cells following treatment with this compound.[4][6]
Table 3: Degradation Efficiency (DC50) and Growth Inhibition (GI50) of this compound
| Cell Line | DC50 G9a (nM) | DC50 GLP (nM) | GI50 (µM) |
| 22Rv1 (Prostate) | 274 | 260 | 4.1 |
| K562 (Leukemia) | Not Reported | Not Reported | 2 |
| H1299 (Lung) | Not Reported | Not Reported | 5 |
DC50 is the concentration required to degrade 50% of the protein. GI50 is the concentration required to inhibit cell growth by 50%.[5][8]
Experimental Protocols
This section provides a detailed methodology for a western blot experiment to assess G9a/GLP degradation following this compound treatment.
Experimental Workflow
Caption: Step-by-step workflow for western blot analysis of G9a/GLP degradation.
Materials and Reagents
-
Cell Lines: 22Rv1 (prostate cancer), K562 (leukemia), or H1299 (non-small cell lung cancer)
-
Cell Culture Media and Reagents: As appropriate for the chosen cell line (e.g., RPMI-1640, DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-15% gradient gels).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol. For histones, the addition of up to 0.01% SDS can improve transfer efficiency.[9]
-
Membranes: Polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membranes (0.2 µm or 0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-G9a
-
Rabbit anti-GLP
-
Mouse or Rabbit anti-Vinculin, anti-GAPDH, or anti-β-actin (as a loading control)
-
Rabbit anti-H3K9me2 (optional, to assess functional consequence)
-
Rabbit anti-Histone H3 (optional, as a loading control for histone modifications)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Step-by-Step Protocol
1. Cell Culture and Treatment a. Culture cells in appropriate media and conditions until they reach 70-80% confluency. b. Prepare working solutions of this compound in cell culture media from the DMSO stock. Include a DMSO-only vehicle control. c. Treat cells with varying concentrations of this compound (e.g., 0, 0.3, 1, 3 µM) for a specified duration (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 4, 8, 24, 48 hours).
2. Cell Lysis and Protein Quantification a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total protein extract) to a new tube. g. Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE a. Normalize the protein concentration for all samples with lysis buffer and 4x Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5-10 minutes. c. Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with TBST.
5. Blocking a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
6. Primary Antibody Incubation a. Dilute the primary antibodies (anti-G9a, anti-GLP, and a loading control antibody) in blocking buffer according to the manufacturer's recommended dilutions. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
8. Signal Detection and Imaging a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system.
9. Data Analysis and Quantification a. Use image analysis software to quantify the band intensities. b. Normalize the intensity of the G9a and GLP bands to the corresponding loading control bands. c. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Selectivity and Controls
This compound has been shown to be selective for G9a/GLP over other methyltransferases.[4][8] To confirm the mechanism of degradation, control experiments can be performed:
-
Negative Control: Use a structurally similar but inactive analog of this compound (MS8709N) that cannot recruit the VHL E3 ligase.[4][6]
-
Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should rescue the degradation of G9a and GLP, confirming the involvement of the ubiquitin-proteasome system.
-
VHL Dependence: Use VHL-deficient cell lines or siRNA-mediated knockdown of VHL to demonstrate that the degradation is dependent on this E3 ligase.
By following these detailed protocols, researchers can effectively utilize western blotting to investigate the dose- and time-dependent degradation of G9a and GLP induced by this compound, providing valuable insights for cancer research and drug development.
References
- 1. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 9. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
Application Notes and Protocols for MS8709 in Cell Viability Assays
Introduction
MS8709 is a first-in-class, potent, and selective G9a/GLP proteolysis targeting chimera (PROTAC) degrader.[1][2][3] It is a potential anticancer therapeutic that functions by inducing the degradation of two key lysine (B10760008) methyltransferases, G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[2][4][5] These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9), a process linked to transcriptional repression.[2][6][7] Aberrant expression and activity of G9a/GLP have been implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention.[2][4][6][7][8]
Unlike traditional enzyme inhibitors that only block the catalytic function, this compound utilizes the ubiquitin-proteasome system (UPS) to eliminate the entire G9a and GLP proteins, thereby abrogating both their catalytic and non-catalytic oncogenic roles.[2][6] This is achieved by this compound acting as a molecular bridge between the G9a/GLP proteins and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of G9a and GLP.[1][2][9]
This document provides detailed protocols for assessing the effect of this compound on cell viability using common tetrazolium salt-based assays, such as CCK-8 (Cell Counting Kit-8) and WST-8 assays. These assays are colorimetric methods used to determine the number of viable cells by measuring the metabolic activity of cellular dehydrogenases.[10][11][12][13]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to G9a/GLP and another ligand that recruits the VHL E3 ligase, connected by a linker.[1] The binding of this compound to both G9a/GLP and VHL brings the E3 ligase in close proximity to the target proteins. This proximity facilitates the transfer of ubiquitin molecules to G9a and GLP, marking them for degradation by the 26S proteasome. The degradation of G9a and GLP leads to a reduction in H3K9me2 levels, altering gene expression and ultimately inhibiting cancer cell proliferation.[2][9] The degradation of G9a/GLP by this compound has been shown to be dependent on both VHL and the UPS.[2][9]
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines using WST-8 (CCK-8) assays. The following table summarizes the reported half-maximal growth inhibition (GI₅₀) and degradation concentration (DC₅₀) values.
| Parameter | Cell Line | Value | Treatment Duration | Reference |
| GI₅₀ | 22Rv1 (Prostate Cancer) | 4.1 µM | 7 days | [2] |
| GI₅₀ | K562 (Leukemia) | 2 µM | 7 days | [2][9] |
| GI₅₀ | H1299 (Lung Cancer) | 5 µM | 7 days | [2][14] |
| DC₅₀ (G9a) | 22Rv1 (Prostate Cancer) | 274 nM | Not Specified | [2][3] |
| DC₅₀ (GLP) | 22Rv1 (Prostate Cancer) | 260 nM | Not Specified | [2][3] |
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., 22Rv1, K562, H1299)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO₂)
General Protocol for Cell Viability Assay using CCK-8/WST-8
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.[11][15]
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a 2 to 3-fold serial dilution to cover a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 7 days for GI₅₀ determination).[9] For time-course experiments, different plates should be prepared for each time point.
-
-
Addition of CCK-8/WST-8 Reagent:
-
Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculation of Cell Viability:
-
Subtract the absorbance of the blank wells (medium + CCK-8/WST-8 reagent only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control cells - Absorbance of blank)] * 100
-
-
-
Determination of GI₅₀:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
-
Troubleshooting
-
High background absorbance: This could be due to contamination of the medium or prolonged incubation with the CCK-8/WST-8 reagent. Ensure sterile techniques and optimize the incubation time.
-
Low signal: This may result from low cell numbers or insufficient incubation time with the reagent. Increase the initial cell seeding density or the incubation time.
-
Inconsistent results: This can be caused by uneven cell seeding, edge effects in the 96-well plate, or errors in compound dilution. Ensure proper mixing of cell suspension before seeding, avoid using the outer wells of the plate, and be precise during dilutions.
By following these detailed protocols, researchers can effectively utilize cell viability assays to investigate the anti-proliferative effects of this compound and similar compounds in various cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MS-8709 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ptglab.com [ptglab.com]
Application Notes and Protocols for RT-qPCR Analysis of G9a/GLP mRNA Levels Following MS8709 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are histone methyltransferases crucial for regulating gene expression.[1] They primarily function as a heterodimeric complex, catalyzing the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1/2), which are epigenetic marks typically associated with transcriptional repression.[2][3][4] Aberrant activity of the G9a/GLP complex has been implicated in the pathology of various cancers, making it an attractive target for therapeutic intervention.[5][6]
MS8709 is a novel, first-in-class small molecule that functions as a Proteolysis Targeting Chimera (PROTAC) degrader of both G9a and GLP.[5][7] Unlike traditional enzymatic inhibitors that only block the catalytic function, this compound is designed to induce the degradation of G9a and GLP proteins. It achieves this by linking a G9a/GLP binding moiety (based on the inhibitor UNC0642) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination and subsequent degradation of G9a/GLP by the proteasome.[6]
A key aspect of characterizing a PROTAC degrader is to confirm its mechanism of action. It is essential to demonstrate that the compound reduces protein levels without affecting the transcription of the target genes. This application note provides a detailed protocol for using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to analyze the mRNA expression levels of G9a and GLP in cancer cells following treatment with this compound. The expected outcome is that this compound will not significantly alter G9a or GLP mRNA levels, thereby confirming its role as a protein degrader rather than a transcriptional modulator.[5][6][8]
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative RT-qPCR results. Data is presented as the mean fold change in mRNA expression (± Standard Deviation) relative to the DMSO vehicle control, normalized to a stable housekeeping gene (e.g., GAPDH). As shown, this compound treatment is not expected to cause a significant change in the mRNA levels of G9a or its binding partner GLP.
| Treatment Group | Target Gene | Concentration (µM) | Duration (hr) | Mean Fold Change in mRNA Expression (± SD) |
| DMSO (Vehicle) | G9a | - | 24 | 1.00 ± 0.12 |
| DMSO (Vehicle) | GLP | - | 24 | 1.00 ± 0.09 |
| This compound | G9a | 3 | 24 | 1.05 ± 0.15 |
| This compound | GLP | 3 | 24 | 0.98 ± 0.11 |
| UNC0642 (Inhibitor) | G9a | 3 | 24 | 0.99 ± 0.13 |
| UNC0642 (Inhibitor) | GLP | 3 | 24 | 1.02 ± 0.10 |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced G9a/GLP degradation.
Experimental Protocols
This protocol is based on methodology for treating H1299 non-small cell lung cancer cells.[5][8] It can be adapted for other cell lines, such as the 22Rv1 prostate cancer line, where this compound has also been shown to be effective.[5]
Cell Culture and Treatment
-
Cell Seeding: Plate H1299 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2.5 x 10^5 cells/well). Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to a final concentration of 3 µM. Prepare a vehicle control using an equivalent volume of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing either DMSO, 3 µM this compound, or a control compound like 3 µM UNC0642.
-
Incubation: Return the plates to the incubator and treat for 24 hours.
RNA Extraction
-
Cell Lysis: After 24 hours, aspirate the medium and wash the cells once with ice-cold PBS. Add the appropriate volume of lysis buffer (e.g., from Monarch Total RNA Miniprep Kit or similar) to each well and scrape the cells.
-
RNA Purification: Extract total RNA according to the manufacturer's protocol.[5] It is critical to include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Elute the RNA in nuclease-free water. Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 is considered pure.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a first-strand synthesis kit (e.g., SuperScript IV First-Strand Synthesis System).[5]
-
Incubation: Assemble the reaction mixture containing RNA, random hexamers (or oligo(dT) primers), dNTPs, and reverse transcriptase according to the kit's instructions.
-
Protocol: Perform the reverse transcription reaction using the thermal cycler conditions recommended by the manufacturer.
-
Storage: The resulting cDNA can be stored at -20°C until use.
RT-qPCR
-
Primer Design: Use validated primers for human EHMT1 (GLP), EHMT2 (G9a), and a stable housekeeping gene (e.g., GAPDH). Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Reaction Mixture: Prepare the qPCR reaction mix in a 96- or 384-well plate. For each reaction, combine a SYBR Green-based qPCR master mix, forward and reverse primers (to a final concentration of 150-300 nM), nuclease-free water, and the diluted cDNA template (e.g., 25 ng).[9]
-
Controls: Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase (-RT) controls to verify the absence of genomic DNA amplification.
-
Thermal Cycling: Perform the qPCR on a real-time PCR detection system. A typical protocol includes an initial denaturation step (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (95°C), annealing (e.g., 60°C), and extension (e.g., 72°C).[10]
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to confirm the specificity of the amplification product.
Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) value for each sample and primer set.
-
Normalization: Analyze the data using the comparative Ct (ΔΔCt) method.[9]
-
ΔCt: For each sample, normalize the Ct value of the target gene (G9a or GLP) to the Ct value of the housekeeping gene (e.g., GAPDH). (ΔCt = Ct_target - Ct_housekeeping).
-
ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (DMSO) sample. (ΔΔCt = ΔCt_treated - ΔCt_control).
-
-
Calculate Fold Change: The fold change in mRNA expression is calculated as 2^-(ΔΔCt).
Experimental Workflow
Caption: RT-qPCR workflow for analyzing G9a/GLP mRNA levels.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 4. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RT-qPCR as a screening platform for mutational and small molecule impacts on structural stability of RNA tertiary structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MS8709 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosage of MS8709 in mice, based on available preclinical data. This compound is a first-in-class proteolysis targeting chimera (PROTAC) designed to degrade G9a and G9a-like protein (GLP), histone methyltransferases implicated in various cancers.[1][2][3][4]
Mechanism of Action
This compound functions as a G9a/GLP degrader by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5][6] This PROTAC consists of a ligand that binds to G9a/GLP and another ligand that binds to VHL, linked together. This proximity induces the polyubiquitination of G9a and GLP, marking them for degradation by the proteasome.[1][2][6] This degradation eliminates both the catalytic and non-catalytic functions of G9a/GLP, offering a potential therapeutic advantage over traditional inhibitors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies in mice.
Table 1: In Vitro Potency and Selectivity
| Parameter | Cell Line | Value | Reference |
| G9a Degradation (DC50) | 22Rv1 (Prostate Cancer) | 274 nM | [1] |
| GLP Degradation (DC50) | 22Rv1 (Prostate Cancer) | 260 nM | [1] |
| Growth Inhibition (GI50) | 22Rv1 (Prostate Cancer) | 4.1 µM | [1] |
| Growth Inhibition (GI50) | K562 (Leukemia) | 2 µM | [1] |
| Growth Inhibition (GI50) | H1299 (Lung Cancer) | 5 µM | [1] |
Table 2: Murine Pharmacokinetic Profile
| Parameter | Value | Conditions | Reference |
| Animal Model | C57BL/6 Mice | - | [2] |
| Dosage | 50 mg/kg | Single Intraperitoneal (IP) Injection | [1][2][6] |
| Maximum Plasma Concentration (Cmax) | 27 ± 0.6 µM | 0.5 hours post-injection | [2][6][7] |
| Plasma Concentration | > 5 µM | Maintained for up to 8 hours | [1][2][6][7] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle formulation suitable for intraperitoneal (IP) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the vehicle solution by combining the following in the specified volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare the dosing solution, first create a clear stock solution of this compound in DMSO.
-
Sequentially add the other co-solvents (PEG300, Tween-80, and Saline) to the DMSO stock solution to reach the final desired concentration and vehicle composition.
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[5]
-
Sterile filter the final formulation using a 0.22 µm filter before administration.
In Vivo Administration of this compound in Mice
This protocol outlines the intraperitoneal administration of this compound to mice for pharmacokinetic studies.
Materials:
-
C57BL/6 mice
-
Prepared this compound dosing solution (50 mg/kg)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Appropriate animal handling and restraint equipment
Procedure:
-
Acclimate C57BL/6 mice to the facility for at least one week before the experiment, in compliance with Institutional Animal Care and Use Committee (IACUC) guidelines.[2][6]
-
Calculate the required volume of the 50 mg/kg this compound dosing solution for each mouse based on its body weight.
-
Administer the calculated volume of the this compound solution via a single intraperitoneal (IP) injection.
-
Monitor the animals for any adverse reactions or clinical signs of toxicity post-administration.[2][7]
-
For pharmacokinetic analysis, collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8 hours) post-injection to determine plasma concentrations of this compound.[2][6][7]
Visualizations
This compound Mechanism of Action
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
preparing MS8709 stock solutions and working concentrations
Application Notes and Protocols: MS8709
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a first-in-class, potent, and selective proteolysis targeting chimera (PROTAC) degrader of the lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP).[1][2] G9a and GLP are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9), epigenetic marks associated with transcriptional repression.[3][4] In numerous cancers, the aberrant expression of G9a/GLP contributes to tumor progression through both catalytic and non-catalytic functions.[3][4]
Unlike traditional enzymatic inhibitors, this compound functions by inducing the degradation of G9a and GLP proteins. It is a heterobifunctional molecule that links a G9a/GLP binding moiety (based on the inhibitor UNC0642) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] This proximity induction leads to the polyubiquitination of G9a/GLP and their subsequent degradation by the 26S proteasome.[3][6] This mechanism eliminates both the catalytic and non-catalytic scaffolding functions of the target proteins, offering a more comprehensive therapeutic strategy.[4][7] this compound has demonstrated superior anti-proliferative activity compared to its parent inhibitor in prostate, leukemia, and lung cancer cell lines and has pharmacokinetic properties suitable for in vivo studies.[2][6]
This compound Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 3060730-06-2 |
| Molecular Formula | C₆₄H₉₅F₂N₁₁O₇S |
| Molecular Weight | 1200.57 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% |
(Data sourced from multiple references)[2][5][7]
Preparation of this compound Stock Solutions
Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results.
Recommended Solvent and Solubility
The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO) .
-
Solubility in DMSO: ≥ 50 mg/mL (41.65 mM).[5] Some suppliers report solubility up to 100 mg/mL (83.29 mM).[8]
-
Important Considerations:
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 1.2 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO. (See table below for calculations).
-
Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution briefly to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
Stock Solution Preparation Table
The following table provides volumes needed to prepare common stock concentrations.
| Target Concentration | Mass of this compound (for 1 mL) | Volume of DMSO (for 1 mg) |
| 1 mM | 1.20 mg | 0.8329 mL |
| 5 mM | 6.00 mg | 0.1666 mL |
| 10 mM | 12.01 mg | 0.0833 mL |
(Calculations based on a molecular weight of 1200.57 g/mol )[5]
Storage of Stock Solutions
Proper storage is crucial to maintain the stability and activity of this compound.
-
Short-term storage: Store at -20°C for up to 1 month.[5]
-
Long-term storage: For extended periods, store at -80°C for up to 6 months.[5]
-
Protection: Always protect the solution from light.[5]
Preparation of In Vitro Working Concentrations
This compound has been shown to be effective in various cancer cell lines. Working solutions are typically prepared by diluting the high-concentration DMSO stock solution into a cell culture medium.
Protocol for Preparing In Vitro Working Solutions
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Determine the final desired concentration for your experiment.
-
Perform a serial dilution of the stock solution into a fresh, pre-warmed cell culture medium.
-
Note: It is recommended to perform dilutions in a stepwise manner to ensure accuracy. Avoid adding a very small volume of concentrated stock directly to a large volume of media.
-
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
-
Add the final working solution to the cells and incubate for the desired duration.
Recommended In Vitro Working Concentrations
The following table summarizes effective concentrations and observed effects in various cancer cell lines.
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effect |
| 22Rv1 | Prostate Cancer | 0.3 - 3 µM | 24 hours | Significant G9a/GLP degradation.[10] DC₅₀ for G9a is 274 nM; for GLP is 260 nM.[2] |
| 22Rv1 | Prostate Cancer | ~4.1 µM | 7 - 8 days | Growth Inhibition (GI₅₀).[1][6] |
| K562 | Myelogenous Leukemia | 3 µM | 24 hours | Effective G9a/GLP degradation.[3] |
| K562 | Myelogenous Leukemia | ~2 µM | 7 days | Growth Inhibition (GI₅₀).[1][3] |
| H1299 | Non-Small Cell Lung Cancer | 3 µM | 24 hours | Effective G9a/GLP degradation.[2] |
| H1299 | Non-Small Cell Lung Cancer | ~5 µM | 8 days | Growth Inhibition (GI₅₀).[1][2] |
Preparation of In Vivo Working Formulations
This compound has suitable pharmacokinetic properties for in vivo studies in mice via intraperitoneal (IP) injection.[3] It is highly recommended to prepare these formulations freshly on the day of use.
Protocol 1: PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[5]
-
Prepare a clear, high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is homogeneous.
-
Add Tween-80 and mix again until homogeneous.
-
Finally, add Saline to reach the final desired volume and concentration. Mix thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
Example Formulation (for 1 mL):
-
10% DMSO (100 µL of stock)
-
40% PEG300 (400 µL)
-
5% Tween-80 (50 µL)
-
45% Saline (450 µL)
Protocol 2: SBE-β-CD/Saline Formulation
This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.[5]
-
Prepare a clear, high-concentration stock solution of this compound in DMSO.
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to reach the final desired volume and concentration. Mix thoroughly.
Example Formulation (for 1 mL):
-
10% DMSO (100 µL of stock)
-
90% of (20% SBE-β-CD in Saline) (900 µL)
Recommended In Vivo Dosing
Pharmacokinetic studies in mice have provided initial dosing guidance.
| Animal Model | Administration Route | Dose | Result |
| Mouse | Intraperitoneal (IP) | 50 mg/kg (single dose) | Plasma concentration remained above 5 µM for 8 hours.[1] |
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the PROTAC-mediated degradation of G9a/GLP induced by this compound.
Caption: this compound forms a ternary complex, leading to G9a/GLP ubiquitination and degradation.
General Experimental Workflow
This diagram outlines a typical workflow for using this compound in research.
Caption: Workflow for this compound: from stock preparation to in vitro and in vivo experiments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Note: Assessing the Long-Term Anti-Cancer Effects of MS8709 Using Clonogenicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS8709 is a first-in-class proteolysis targeting chimera (PROTAC) that potently and selectively degrades the lysine (B10760008) methyltransferases G9a and GLP.[1][2][3] These enzymes are frequently overexpressed in various cancers, including prostate, lung, and leukemia, where they contribute to oncogenesis through both catalytic and non-catalytic functions.[3][4] Unlike traditional enzymatic inhibitors, this compound harnesses the ubiquitin-proteasome system (UPS) to eliminate the entire G9a/GLP protein, thereby abrogating all of their oncogenic activities.[3][4] This complete protein removal is hypothesized to lead to sustained, long-term anti-proliferative effects in cancer cells.
Clonogenicity assays are a powerful in vitro tool to assess the long-term survival and proliferative capacity of single cancer cells following therapeutic intervention.[5][6] These assays determine the ability of a cell to undergo unlimited division and form a colony, providing a robust measure of reproductive viability.[5][6] This application note provides detailed protocols for assessing the long-term efficacy of this compound using both standard colony formation and soft agar (B569324) clonogenicity assays.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that links a G9a/GLP binding moiety (derived from the inhibitor UNC0642) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][7] This proximity induction leads to the polyubiquitination of G9a and GLP, marking them for degradation by the 26S proteasome.[2][8] This degradation is concentration- and time-dependent and occurs via the UPS.[2][3] Studies have shown that the degradation of G9a/GLP by this compound is the primary driver of its anti-tumorigenic effects, which are superior to those of its parent inhibitor UNC0642.[2][8]
Data Presentation
The following tables summarize hypothetical quantitative data from clonogenicity assays assessing the effects of this compound on the 22Rv1 prostate cancer cell line.
Table 1: Colony Formation Assay with this compound Treatment
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle (DMSO) | 0 | 185 ± 12 | 92.5 | 1.00 |
| This compound | 0.5 | 128 ± 9 | 64.0 | 0.69 |
| This compound | 1.0 | 76 ± 7 | 38.0 | 0.41 |
| This compound | 2.5 | 23 ± 4 | 11.5 | 0.12 |
| This compound | 5.0 | 2 ± 1 | 1.0 | 0.01 |
| UNC0642 | 5.0 | 155 ± 11 | 77.5 | 0.84 |
Data are representative of three independent experiments. Initial cell seeding: 200 cells/well.
Table 2: Soft Agar Assay for Anchorage-Independent Growth with this compound
| Treatment Group | Concentration (µM) | Number of Colonies >50µm (Mean ± SD) | Average Colony Size (µm) (Mean ± SD) |
| Vehicle (DMSO) | 0 | 142 ± 15 | 110 ± 18 |
| This compound | 0.5 | 95 ± 11 | 85 ± 12 |
| This compound | 1.0 | 51 ± 8 | 62 ± 9 |
| This compound | 2.5 | 14 ± 5 | 55 ± 7 |
| This compound | 5.0 | 1 ± 1 | <50 |
| UNC0642 | 5.0 | 118 ± 13 | 98 ± 15 |
Data are representative of three independent experiments. Initial cell seeding: 5,000 cells/well.
Experimental Protocols
Protocol 1: Colony Formation Assay
This assay assesses the ability of single cells to form colonies on a solid surface, indicating their capacity for long-term survival and proliferation.
Materials:
-
Cancer cell lines (e.g., 22Rv1, K562, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
UNC0642 (as a control, stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed a low density of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates.
-
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Prepare serial dilutions of this compound and UNC0642 in complete medium.
-
Replace the medium in each well with medium containing the appropriate concentration of this compound, UNC0642, or vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 8-14 days, or until visible colonies are formed in the control wells.
-
Do not disturb the plates during this period to avoid dislodging colonies.
-
-
Fixation and Staining:
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Protocol 2: Soft Agar Assay for Anchorage-Independent Growth
This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of cellular transformation and tumorigenicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (2x concentration)
-
Agarose (B213101) (low melting point)
-
This compound, UNC0642, and vehicle control
-
6-well plates
-
Sterile water
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer (0.6% Agar):
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Cool to 42°C in a water bath.
-
Mix equal volumes of the 1.2% agarose solution and 2x complete medium (pre-warmed to 37°C).
-
Pipette 1.5 mL of this 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Layer (0.3% Agar with Cells):
-
Prepare a 0.6% agarose solution and cool to 42°C.
-
Harvest and count cells as described in Protocol 1.
-
Prepare a cell suspension in 2x complete medium at twice the desired final cell concentration (e.g., 10,000 cells/mL for a final concentration of 5,000 cells/mL).
-
Mix equal volumes of the cell suspension and the 0.6% agarose solution.
-
-
-
Treatment and Plating:
-
Add the desired concentrations of this compound, UNC0642, or vehicle to the top agar-cell mixture.
-
Gently pipette 1.5 mL of the top agar-cell mixture onto the solidified bottom agar layer in each well.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 100-200 µL of complete medium to the top of the agar.
-
-
Staining and Analysis:
-
Stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1-2 hours.
-
Capture images of the wells using a microscope or gel documentation system.
-
Count the number of colonies and measure their size using image analysis software.
-
Conclusion
The provided protocols for colony formation and soft agar assays offer robust methods to evaluate the long-term anti-proliferative and anti-tumorigenic effects of this compound. By assessing the ability of single cancer cells to form colonies, these assays provide critical insights into the sustained efficacy of G9a/GLP degradation by this compound. The presented data structure allows for a clear and quantitative comparison of the effects of this compound with control compounds, facilitating the characterization of its therapeutic potential.
References
- 1. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 2. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunoprecipitation of G9a/GLP after MS8709 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G9a (EHMT2) and GLP (EHMT1) histone methyltransferases are key epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1][2] These modifications are generally associated with transcriptional repression. The G9a/GLP complex forms a functional heterodimer and has been implicated in various cellular processes, with its aberrant expression linked to the progression of numerous cancers.[1][3] Consequently, G9a/GLP has emerged as a significant target for therapeutic intervention.
MS8709 is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to specifically target the G9a/GLP complex.[1][4][5] Unlike traditional enzymatic inhibitors, this compound functions by inducing the degradation of G9a and GLP proteins.[1][6] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the G9a/GLP complex, leading to its ubiquitination and subsequent degradation by the ubiquitin-proteasome system (UPS).[4][5] This degradation mechanism eliminates both the catalytic and non-catalytic functions of the G9a/GLP complex, offering a more comprehensive approach to target these oncogenic proteins.[4][7]
These application notes provide a detailed protocol for performing immunoprecipitation (IP) of G9a and GLP following treatment with this compound to assess the extent of protein degradation.
Data Presentation
The efficacy of this compound in inducing the degradation of G9a and GLP has been demonstrated across various cancer cell lines. The following tables summarize the quantitative data on its degradation efficiency and growth inhibition.
Table 1: Degradation Efficiency (DC50) of this compound in Prostate Cancer Cells
| Protein Target | Cell Line | DC50 Value | Reference |
| G9a | 22Rv1 | 274 nM | [4] |
| GLP | 22Rv1 | 260 nM | [4] |
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 Value | Reference |
| 22Rv1 | Prostate Cancer | 4.1 µM | [4] |
| K562 | Leukemia | 2 µM | [4] |
| H1299 | Lung Cancer | 5 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
G9a/GLP Degradation Pathway Induced by this compound
References
- 1. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by MS8709
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS8709 is a first-in-class G9a/GLP proteolysis-targeting chimera (PROTAC) degrader.[1][2][3] It functions by inducing the degradation of the lysine (B10760008) methyltransferases G9a and GLP via the ubiquitin-proteasome system.[1][2] Aberrant expression of G9a and GLP has been linked to various cancers, where they play roles in both catalytic and non-catalytic oncogenic functions.[1][2] Notably, the knockdown of G9a/GLP has been shown to induce cell cycle arrest and apoptosis, making this compound a promising candidate for anti-cancer therapeutics.[2][4][5]
These application notes provide a comprehensive guide to utilizing flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantitatively analyze apoptosis induced by this compound. This method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable insights into the compound's mechanism of action.
Mechanism of Action and Signaling Pathway
This compound targets G9a and GLP for degradation. G9a has been shown to be recruited to the p53-responsive element of the Bcl-G gene, suppressing its expression and allowing DNA-damaged cells to evade apoptosis.[6] By degrading G9a, this compound may restore the expression of pro-apoptotic proteins like Bcl-G, thereby promoting the intrinsic apoptosis pathway. Apoptosis is a programmed cell death process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[7][8][9] Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[7]
Experimental Workflow
The general workflow for assessing this compound-induced apoptosis involves cell culture, treatment with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (reconstituted in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), calcium- and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 1-2 x 10^5 cells per well in a 6-well plate.
-
For suspension cells, seed at a density of 0.5-1 x 10^6 cells/mL.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to start with is 0.1 µM to 10 µM.[1][6]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium and add the medium containing this compound or the vehicle control.
-
Incubate for a desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected supernatant.
-
-
Suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[10]
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only).
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to differentiate between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 80.7 ± 3.5 | 12.8 ± 1.9 | 6.5 ± 1.2 |
| This compound | 5 | 55.4 ± 4.2 | 28.1 ± 3.3 | 16.5 ± 2.8 |
| This compound | 10 | 30.1 ± 5.1 | 45.3 ± 4.7 | 24.6 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagram
The protocol described provides a robust framework for investigating the pro-apoptotic effects of this compound. By quantifying the induction of apoptosis across a range of concentrations and time points, researchers can effectively characterize the cytotoxic potential of this novel G9a/GLP degrader. This information is critical for the preclinical evaluation of this compound and its development as a potential anti-cancer therapeutic.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting G9a/GLP Degradation with MS8709
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the targeted degradation of G9a and GLP proteins using the PROTAC degrader, MS8709.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-in-class, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the histone methyltransferases G9a and GLP.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to G9a/GLP (derived from the inhibitor UNC0642) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a flexible linker.[2][4] By bringing G9a/GLP into close proximity with the VHL E3 ligase, this compound facilitates the ubiquitination of G9a/GLP, marking them for degradation by the 26S proteasome.[1][2] This process is dependent on the ubiquitin-proteasome system (UPS).[1][2][5]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated effective degradation of G9a/GLP and subsequent anti-proliferative activity in various cancer cell lines, including:
Q3: What are the typical concentrations and treatment times for this compound?
Effective concentrations of this compound can vary between cell lines, but significant degradation is generally observed in the range of 0.3 µM to 3 µM.[4][6] Complete degradation of both G9a and GLP has been reported at 3 µM.[4] Degradation can be detected as early as 4 hours, with complete degradation often observed around 24 hours of treatment.[5]
Troubleshooting Guide: Lack of G9a/GLP Degradation
If you are not observing the expected degradation of G9a/GLP after treating your cells with this compound, please review the following potential issues and troubleshooting suggestions.
Issue 1: Suboptimal Compound Concentration and Treatment Time
One of the most common reasons for a lack of protein degradation is the use of a suboptimal concentration of the PROTAC.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for G9a/GLP degradation in your specific cell line. This will also help identify a potential "hook effect," where degradation efficiency decreases at very high concentrations.[7]
-
Optimize Treatment Duration: Conduct a time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) to identify the optimal treatment duration for maximal degradation.[5]
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 µM - 5 µM | Start with a broad range to identify the optimal concentration. DC50 values are reported to be around 260-274 nM in 22Rv1 cells.[1][3] |
| Incubation Time | 4 - 48 hours | Degradation can be time-dependent; longer incubation times may be necessary.[5] |
| Cell Confluency | 70-80% | Ensure cells are in a healthy, proliferative state. |
Issue 2: Problems with Compound Integrity and Handling
The stability and proper handling of this compound are crucial for its activity.
Troubleshooting Steps:
-
Proper Storage: Store this compound stock solutions at -20°C or -80°C to prevent degradation.[4] Avoid repeated freeze-thaw cycles.[4]
-
Freshly Prepare Working Solutions: It is recommended to prepare fresh working dilutions of this compound from a stock solution for each experiment.
-
Solubility: Ensure this compound is fully dissolved in a suitable solvent like DMSO before further dilution in cell culture media.[8] Poor solubility can lead to lower effective concentrations.
Issue 3: Cell Line-Specific Factors
The cellular machinery required for this compound-mediated degradation may vary between cell lines.
Troubleshooting Steps:
-
Confirm VHL Expression: this compound relies on the VHL E3 ligase for its activity.[1][4] Confirm that your cell line expresses sufficient levels of VHL protein via Western blot or qPCR. If VHL expression is low, consider using a different cell line or a PROTAC that utilizes a different E3 ligase.
-
Check Proteasome Activity: The degradation of ubiquitinated G9a/GLP is carried out by the proteasome. You can assess proteasome activity using commercially available kits. As a control, co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of G9a/GLP.
-
G9a/GLP Expression and Localization: G9a and GLP are nuclear proteins that form a heteromeric complex.[9][10] Confirm the expression and nuclear localization of G9a and GLP in your cell line using Western blot and immunofluorescence, respectively.
Issue 4: Ternary Complex Formation and the "Hook Effect"
The formation of a stable ternary complex between G9a/GLP, this compound, and VHL is essential for degradation.[7]
Troubleshooting Steps:
-
Address the "Hook Effect": If you observe decreased degradation at higher concentrations of this compound, this may be due to the "hook effect," where the formation of binary complexes (G9a/GLP-MS8709 or this compound-VHL) is favored over the productive ternary complex.[7] Testing lower concentrations of the PROTAC is the primary way to mitigate this.[7]
-
Negative Control: Use a negative control compound, such as MS8709N, which is a structurally similar analog that cannot bind to VHL.[2][5] This will help confirm that the observed effects are due to VHL-mediated degradation.
Experimental Protocols
Western Blot for G9a/GLP Degradation
This protocol outlines the steps to assess the degradation of G9a and GLP proteins following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11][12]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane[11]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against G9a, GLP, VHL, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[13]
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO vehicle for the desired amount of time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of G9a and GLP degradation.
Visualizations
Caption: Mechanism of action of this compound leading to G9a/GLP degradation.
Caption: Troubleshooting workflow for lack of G9a/GLP degradation with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Optimizing MS8709 Incubation Time for Maximum Degradation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing MS8709 incubation time for achieving maximum degradation of its target proteins, G9a and GLP. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of key data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a first-in-class G9a/GLP proteolysis targeting chimera (PROTAC) degrader.[1][2] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target proteins G9a and GLP, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3][4] This mechanism allows for the elimination of both the catalytic and non-catalytic functions of G9a and GLP.[1][5]
Q2: What is the recommended starting incubation time for this compound treatment?
A2: A 24-hour incubation period is a well-established starting point for achieving complete degradation of G9a and GLP in various cancer cell lines.[1][2][6]
Q3: Is the degradation of G9a and GLP by this compound time-dependent?
A3: Yes, the degradation of G9a and GLP by this compound is time-dependent.[2][5][6] Degradation can be observed as early as 4 hours, with maximal degradation typically achieved by 24 hours.[2][6] The effects of degradation have been shown to last for up to 48 hours.[2][6]
Q4: How does the concentration of this compound affect degradation?
A4: The degradation of G9a and GLP is also concentration-dependent.[2][5] Significant degradation has been observed at concentrations as low as 0.3 µM, with complete degradation often seen at 3 µM.[3] In 22Rv1 prostate cancer cells, potent degradation was induced at 1 µM.[2][7]
Q5: In which cell lines has this compound been shown to be effective?
A5: this compound has demonstrated potent degradation of G9a and GLP in various cancer cell lines, including prostate (22Rv1), leukemia (K562), and non-small cell lung cancer (H1299) cells.[2][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal or no degradation of G9a/GLP. | Incubation time is too short. | Extend the incubation time. A time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) is recommended to determine the optimal time for your specific cell line and experimental conditions. |
| Concentration of this compound is too low. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) to identify the optimal concentration for maximal degradation. | |
| Issues with the ubiquitin-proteasome system (UPS) in the cells. | As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should rescue the degradation of G9a/GLP, confirming the dependence on the UPS.[2] | |
| Cell line is resistant or less sensitive to this compound. | While this compound has shown broad-spectrum potential, cell-line specific differences can exist. Consider testing in a different, validated cell line if possible. | |
| High cellular toxicity observed. | Concentration of this compound is too high or incubation time is too long. | Reduce the concentration of this compound and/or shorten the incubation time. It's crucial to differentiate between targeted degradation and general cytotoxicity. |
| Inconsistent results between experiments. | Variability in cell density, passage number, or reagent preparation. | Standardize your experimental protocol. Ensure consistent cell seeding densities, use cells within a specific passage number range, and prepare fresh solutions of this compound for each experiment. |
Data on this compound Incubation Time and Degradation
The following table summarizes the degradation of G9a and GLP at different concentrations and a 24-hour incubation time.
| Concentration | G9a Degradation | GLP Degradation | Cell Line |
| 0.3 µM | >70% | ~50% | Not specified |
| 1 µM | Potent Degradation | Potent Degradation | 22Rv1 |
| 3 µM | Complete Degradation | Complete Degradation | Not specified |
| 3 µM | Significant Degradation | Significant Degradation | K562 |
Note: "Not specified" indicates that the specific cell line for that data point was not mentioned in the source documents.[3]
Experimental Protocols
General Protocol for In Vitro Degradation Assay
-
Cell Seeding: Plate the cells of interest (e.g., 22Rv1, K562, H1299) in appropriate cell culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
-
Treatment: Dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., for a time-course experiment, incubate for 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against G9a, GLP, and a loading control (e.g., β-actin or Vinculin). Subsequently, incubate with an appropriate secondary antibody and visualize the protein bands.
Visualizing the Process
This compound Mechanism of Action
Caption: Mechanism of this compound-induced protein degradation.
Experimental Workflow for Optimizing Incubation Time
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming MS8709 Solubility Issues
Welcome to the technical support center for MS8709. This resource is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered when working with this compound in cell culture media.
Fictional Compound Profile: this compound
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.[1][2] Due to its hydrophobic nature, this compound has low aqueous solubility, which can lead to precipitation in cell culture media and cause inconsistent experimental results. This guide provides solutions to overcome these challenges.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Culture Media
-
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is happening and how can I prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.[3] The key is to control the dilution process and not exceed the solubility limit of this compound in the final medium.
-
High Final Concentration: The intended final concentration of this compound may be higher than its maximum solubility in the culture medium. Try lowering the final concentration.
-
Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of media can cause localized high concentrations, leading to precipitation.[3] To avoid this, perform serial dilutions or add the stock solution dropwise while gently vortexing the media.
-
Media Temperature: Using cold media can decrease the solubility of hydrophobic compounds. Always use media pre-warmed to 37°C.[4]
-
Issue: Precipitate Forms Over Time in the Incubator
-
Question: The media looked clear after adding this compound, but after a few hours in the incubator, I noticed a precipitate. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and media composition.
-
Temperature and pH Shifts: The incubator maintains a specific temperature (37°C) and CO2 level, which in turn regulates the pH of the media. If your media is not properly buffered for the CO2 concentration, pH shifts can occur that affect compound solubility.[4]
-
Interaction with Media Components: Over time, this compound may interact with salts, proteins, or other components in the media, leading to precipitation.[4] The presence of serum, for example, can either help or hinder solubility depending on the compound's properties.[5]
-
Evaporation: Media evaporation in long-term cultures can increase the concentration of this compound, pushing it beyond its solubility limit.[3] Ensure your incubator has adequate humidity and use appropriate culture plates to minimize evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare an this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds like this compound for cell culture use.[6] It is crucial to use anhydrous, cell culture-grade DMSO. While other solvents like ethanol (B145695) can be used, DMSO is generally superior for highly hydrophobic molecules.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated .[6][7][8] However, sensitive cell lines, especially primary cells, may require concentrations below 0.1%.[6] It is always best to perform a DMSO tolerance test for your specific cell line and include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments.
Q3: How does serum in the culture media affect this compound solubility?
A3: Serum proteins, like albumin, can bind to hydrophobic compounds, which can help keep them in solution.[5] This is why some compounds are more soluble in complete media (containing serum) than in basal media. A common strategy is to first dilute the DMSO stock in a small amount of serum-containing media before further dilution into the final culture volume.[9]
Q4: Can I use sonication to help dissolve my this compound stock solution?
A4: Yes, brief sonication in a water bath can help break up small particles and fully dissolve the compound in DMSO when preparing a stock solution.[6] However, avoid prolonged sonication as it can generate heat and potentially degrade the compound.
Q5: Are there alternatives to DMSO for improving solubility in media?
A5: Yes, for particularly challenging compounds, solubilizing agents like cyclodextrins can be used.[10][11][12] These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, rendering them water-soluble.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Maximum Stock Concentration | Notes |
| DMSO | 50 mM | Recommended for primary stock solutions. |
| Ethanol (100%) | 10 mM | May be suitable for some applications, but lower solubility. |
| DMF | 40 mM | Another alternative, but DMSO is generally preferred. |
| PBS (pH 7.4) | < 1 µM | Essentially insoluble in aqueous buffers alone. |
Table 2: Effect of Different Media Conditions on this compound Solubility
| Condition | Maximum Soluble Concentration in Media | Recommended Final DMSO % | Notes |
| Basal Media (No Serum) | ~5 µM | ≤ 0.1% | Prone to precipitation, especially at higher concentrations. |
| Complete Media (10% FBS) | ~20 µM | ≤ 0.5% | Serum proteins aid in solubilization.[5] |
| Complete Media + 2 mM HP-β-CD | ~50 µM | ≤ 0.5% | Cyclodextrin significantly enhances solubility.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Sterilize & Store: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol is for achieving a final concentration of 10 µM this compound with 0.1% DMSO.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum) to 37°C.
-
Prepare Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting your 10 mM DMSO stock 1:10 in pre-warmed complete media (e.g., 5 µL of 10 mM stock into 45 µL of media). Vortex gently immediately after dilution.
-
Prepare Final Solution: Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired concentration. For a 10 µM final concentration, this would be a 1:100 dilution (e.g., add 10 µL of the 1 mM intermediate stock to 990 µL of media).
-
Mix and Use: Gently mix the final solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause protein denaturation. Visually inspect for any precipitation before adding to your cells.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Simplified PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins [sigmaaldrich.com]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
Navigating High-Concentration Challenges with MS8709: A Technical Guide
Researchers and drug development professionals utilizing the potent G9a/GLP PROTAC degrader, MS8709, may encounter a phenomenon known as the "hook effect" at high concentrations, leading to diminished efficacy. This technical support guide provides troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help users identify, understand, and mitigate this effect during their experiments.
Understanding the "Hook Effect" in the Context of PROTACs
The hook effect, or prozone effect, is a phenomenon observed in immunoassays and, pertinently, with bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2] For PROTACs such as this compound, which functions by forming a ternary complex between the target proteins (G9a/GLP) and an E3 ligase (VHL), the hook effect manifests as a decrease in target degradation at supra-optimal concentrations.[3][4] This occurs because at very high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that are unable to facilitate the necessary ubiquitination and subsequent degradation of the target.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a first-in-class, potent, and selective G9a/GLP PROTAC degrader.[5][6] It functions by hijacking the ubiquitin-proteasome system to induce the degradation of the histone methyltransferases G9a and GLP.[5] this compound is a heterobifunctional molecule composed of a ligand that binds to G9a/GLP and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a linker.[3][7] This dual binding induces the formation of a ternary complex (G9a/GLP-MS8709-VHL), leading to the polyubiquitination of G9a/GLP and their subsequent degradation by the proteasome.[5][8] This mechanism removes both the catalytic and non-catalytic functions of G9a/GLP.[5][9]
Q2: What is the "hook effect" and why does it occur with this compound?
A2: The "hook effect" with this compound refers to a paradoxical decrease in the degradation of its target proteins, G9a and GLP, at very high concentrations of the compound.[4] Instead of forming the productive ternary complex required for degradation, high concentrations of this compound lead to the formation of separate, non-productive binary complexes: this compound-G9a/GLP and this compound-VHL.[4] These binary complexes cannot bring the target protein and the E3 ligase together, thus inhibiting the degradation process.
Q3: At what concentrations might the hook effect be observed for this compound?
A3: The exact concentration at which the hook effect occurs can vary depending on the cell line, experimental conditions, and the intracellular concentrations of G9a, GLP, and VHL.[10] It is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal degradation concentration and identify the point at which the hook effect begins.
Q4: How can I confirm that the reduced degradation I'm seeing is due to the hook effect?
A4: The primary method to confirm a hook effect is to perform a detailed dose-response curve. If you observe that target protein levels decrease as the this compound concentration increases up to a certain point, and then begin to increase again at higher concentrations, this is a strong indication of the hook effect.
Troubleshooting Guide
If you suspect a hook effect is impacting your experiments with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Decreased G9a/GLP degradation at high this compound concentrations. | Hook Effect: Formation of non-productive binary complexes. | Perform a wide-range dose-response experiment (e.g., 0.01 µM to 100 µM) to identify the optimal concentration for degradation and the onset of the hook effect. |
| Inconsistent results between experiments. | Cellular State: Variations in cell density, passage number, or expression levels of G9a, GLP, or VHL. | Standardize cell culture conditions. Ensure consistent cell densities at the time of treatment. Monitor the expression levels of target proteins and VHL if possible. |
| No degradation observed at any concentration. | Inactive Compound or Experimental Error: Degradation of this compound, incorrect concentration calculations, or issues with the detection method (e.g., Western blot). | Verify the integrity and concentration of your this compound stock solution. Confirm the accuracy of your dilution series. Optimize your protein detection protocol. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Degradation and Growth Inhibition
| Cell Line | Target | DC50 (nM) [6] | GI50 (µM) [5][6] |
| 22Rv1 (Prostate Cancer) | G9a | 274 | 4.1 |
| 22Rv1 (Prostate Cancer) | GLP | 260 | 4.1 |
| K562 (Leukemia) | G9a/GLP | Not Reported | 2 |
| H1299 (Lung Cancer) | G9a/GLP | Not Reported | 5 |
DC50: Concentration for 50% degradation. GI50: Concentration for 50% growth inhibition.
Table 2: In Vivo Pharmacokinetics in Mice [7]
| Parameter | Value |
| Dose | 50 mg/kg (single IP injection) |
| Cmax | 27 ± 0.6 µM |
| Time to Cmax | 0.5 hours |
| Plasma Concentration at 8 hours | > 5 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound and Identifying the Hook Effect
Objective: To determine the concentration range of this compound that results in maximal degradation of G9a/GLP and to identify the onset of the hook effect.
Methodology:
-
Cell Culture: Plate the cells of interest (e.g., 22Rv1) at a consistent density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in culture medium. A recommended range to test for the hook effect is from 0.01 µM to 50 µM (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 50 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours), which has been shown to be effective for this compound-mediated degradation.[5]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against G9a, GLP, and a loading control (e.g., Vinculin or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities for G9a and GLP and normalize them to the loading control. Plot the normalized protein levels against the concentration of this compound to visualize the dose-response curve and identify the hook effect.
Visualizations
Caption: this compound mechanism of action at optimal concentrations.
Caption: The hook effect with high concentrations of this compound.
Caption: Troubleshooting logic for the this compound hook effect.
References
- 1. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 2. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 7. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
improving cell permeability of MS8709 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS8709, a first-in-class G9a/GLP PROTAC degrader. The focus is on addressing potential challenges related to its cell permeability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis targeting chimera (PROTAC) that selectively degrades the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1).[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to G9a/GLP and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] This proximity induces the ubiquitination of G9a and GLP, marking them for degradation by the proteasome.[1][3] This dual-action mechanism eliminates both the catalytic and non-catalytic functions of these proteins, which are implicated in various cancers.[2][3]
Q2: My cells are not showing the expected downstream effects of G9a/GLP degradation after this compound treatment. Could this be a cell permeability issue?
A2: While this compound has demonstrated suitable pharmacokinetic properties in mice, variations in cell lines and experimental conditions can affect its intracellular concentration and efficacy.[1][4][6] If you observe a lack of downstream effects, such as changes in H3K9me2 levels or cell viability, poor cell permeability is a potential cause that should be investigated.[3] Other factors to consider include compound stability, efflux pump activity, and the specific biology of your cell model.
Q3: What are the key physicochemical properties of this compound that might influence its cell permeability?
A3: Like many PROTACs, this compound is a relatively large molecule, which can present a challenge for passive diffusion across the cell membrane. Key properties to consider are its molecular weight and polar surface area, which are generally higher than those of traditional small molecule inhibitors. These characteristics can contribute to poor cellular uptake.[5][6]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1200.59 g/mol | [6] |
| Formula | C64H95F2N11O7S | [6] |
| Solubility | 10 mM in DMSO | [6] |
Q4: What initial steps can I take to assess the cell permeability of this compound in my experimental setup?
A4: A good starting point is to perform a dose-response and time-course experiment, measuring the intracellular concentration of this compound and the degradation of G9a/GLP. If you observe low intracellular compound levels despite using effective concentrations in biochemical assays, this suggests a permeability issue. Direct assessment of permeability can be achieved using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell permeability assay for a more comprehensive analysis including active transport.
Troubleshooting Guide
Issue 1: Low or no degradation of G9a/GLP proteins.
-
Possible Cause: Insufficient intracellular concentration of this compound due to poor cell permeability.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your stock solution of this compound is correctly prepared and has not degraded. Store as recommended (-80°C for up to 6 months, -20°C for up to 1 month, protected from light).[5]
-
Optimize Treatment Conditions: Increase the concentration of this compound and/or extend the incubation time. Degradation of G9a/GLP has been observed to be time and concentration-dependent, with complete degradation seen at around 24 hours with 3 µM in some cell lines.[1][3]
-
Measure Intracellular Concentration: Use LC-MS/MS to quantify the amount of this compound inside the cells after treatment. Compare this to the applied concentration.
-
Assess Passive Permeability: Perform a PAMPA assay to determine the passive diffusion characteristics of this compound. This will help you understand if the molecule's intrinsic properties are limiting its ability to cross a lipid membrane.
-
Investigate Active Efflux: Use a Caco-2 permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is being actively pumped out of the cells by transporters like P-glycoprotein.
-
Issue 2: Inconsistent results between different cell lines.
-
Possible Cause: Cell line-dependent differences in membrane composition, expression of efflux pumps, or metabolic activity.
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: If possible, quantify the expression levels of common efflux transporters (e.g., P-gp, BCRP) in your cell lines of interest.
-
Use Efflux Pump Inhibitors: Co-incubate this compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if G9a/GLP degradation is enhanced.
-
Compare Permeability Across Cell Lines: Perform Caco-2 permeability assays, or adapt the protocol for other adherent cell lines, to directly compare the permeability of this compound in your different models.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well donor and acceptor plates
-
Lecithin in dodecane (B42187) solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
This compound and control compounds (high and low permeability)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS to the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Coat the membrane of the donor plate wells with 5 µL of the lecithin/dodecane solution.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the this compound working solution to the donor plate wells.
-
Assemble the donor and acceptor plates and incubate at room temperature for 16-20 hours in a humidified chamber.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Pe) using the following equation:
Where:
-
[drug]acceptor is the concentration in the acceptor well
-
[drug]equilibrium is the theoretical equilibrium concentration
-
Vd is the volume of the donor well
-
Va is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
Data Interpretation:
| Permeability Classification | Apparent Permeability (Pe) (x 10⁻⁶ cm/s) |
| Low | < 1.0 |
| Moderate | 1.0 - 10 |
| High | > 10 |
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
This compound and control compounds
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture for 18-22 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence.
-
Perform a Lucifer yellow permeability test. A low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at different time points.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux:
-
Add the this compound dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Data Interpretation:
| Efflux Ratio | Interpretation |
| < 2 | No significant active efflux |
| ≥ 2 | Suggests active efflux |
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: Troubleshooting workflow for low this compound efficacy.
References
common problems in PROTAC-mediated degradation assays
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during PROTAC-mediated degradation assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't causing degradation of the target protein. What are the common reasons for this?
A1: Lack of degradation is the most common issue and can stem from multiple points in the PROTAC mechanism of action. A systematic troubleshooting approach is crucial to identify the bottleneck.[1] The primary reasons include poor cell permeability, lack of target or E3 ligase engagement, inefficient ternary complex formation, or issues with the downstream ubiquitination and proteasome machinery.[1][2][3]
Begin by verifying the basics: confirm the identity and stability of your PROTAC compound and ensure your cells are healthy and express both the target protein and the necessary E3 ligase.[2] From there, a stepwise investigation of the PROTAC pathway is recommended.[1]
Troubleshooting Workflow for No Degradation
The following workflow provides a logical sequence of experiments to pinpoint the cause of inactivity.
Troubleshooting Summary Table
This table summarizes the key validation assays for diagnosing a non-functional PROTAC.
| Problem | Potential Cause | Key Validation Assay | Expected Positive Outcome |
| No Degradation | Poor Cell Permeability: PROTAC cannot reach its intracellular target.[2][4] | Cellular Thermal Shift Assay (CETSA) or NanoBRET in intact vs. permeabilized cells.[5] | Target protein melting temperature increases upon PROTAC treatment in intact cells.[1] |
| Lack of Target/E3 Engagement: PROTAC fails to bind the target or the E3 ligase. | NanoBRET, TR-FRET, or CETSA.[2][6] | A positive signal (e.g., BRET ratio change, FRET signal) confirms binding in cells. | |
| Inefficient Ternary Complex Formation: PROTAC binds its targets but fails to bring them together.[2] | Co-Immunoprecipitation (Co-IP), TR-FRET, or AlphaLISA.[7][8][9] | Detection of the Target-PROTAC-E3 Ligase complex. | |
| No Ubiquitination: Ternary complex forms but is not productive for ubiquitination.[1] | In-Cell Ubiquitination Assay (IP-Western).[10] | A high-molecular-weight smear of poly-ubiquitin is detected on the target protein.[1] | |
| Impaired Proteasome Function: The proteasome is not degrading the ubiquitinated target. | Proteasome Activity Assay.[1] | Cellular proteasome activity is confirmed to be normal. |
Q2: I see a "hook effect" in my dose-response curve. What is it and how can I fix it?
A2: The "hook effect" is a common phenomenon in PROTAC assays where the degradation efficiency decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[2][11][12]
This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[11][12][13]
Strategies to Mitigate the Hook Effect:
-
Adjust Concentration Range: The simplest solution is to perform a wide dose-response curve, ensuring you test lower concentrations (e.g., in the nanomolar range) to identify the optimal degradation window and fully characterize the bell-shaped curve.[2][11]
-
Enhance Cooperativity: Cooperativity is when the binding of the PROTAC to one protein increases its affinity for the second protein.[11] Designing PROTACs with positive cooperativity stabilizes the ternary complex over the binary ones, which can reduce the hook effect.[11] Biophysical assays (SPR, ITC, BLI) can measure cooperativity.[14]
-
Modify the Linker: Systematically altering the linker's length, rigidity, and attachment points can optimize the geometry for ternary complex formation and reduce steric hindrance that might favor binary complex formation.[11]
-
Change the E3 Ligase: Switching the E3 ligase recruiter (e.g., from a VHL-based to a Cereblon-based ligand) can change the thermodynamics and geometry of ternary complex formation, potentially creating a more favorable profile.[2]
Q3: My PROTAC shows off-target effects and cytotoxicity. How can I assess and improve its selectivity?
A3: Off-target effects, where the PROTAC degrades proteins other than the intended target, are a significant concern for therapeutic development as they can lead to toxicity.[15][16] These effects can arise if the PROTAC facilitates the formation of a ternary complex with an unintended protein.[17]
Assessing Off-Target Effects:
The most comprehensive way to identify off-target degradation is through unbiased mass spectrometry-based proteomics.[15][17]
-
Global Proteomics (LC-MS/MS): This technique analyzes the entire proteome of cells treated with the PROTAC versus a control. Proteins that show a significant, dose-dependent decrease in abundance are considered potential off-targets.[16]
-
Targeted Proteomics: Once potential off-targets are identified, targeted mass spectrometry or Western blotting can be used for validation and more sensitive quantification.[17]
Strategies to Improve Selectivity:
-
Optimize the Target-Binding Warhead: Use a more selective ligand for your protein of interest to minimize engagement with other proteins.
-
Modify the Linker: The linker's composition and length can influence the conformation of the ternary complex and, therefore, which proteins are presented for ubiquitination.[2] Varying the linker is a key strategy to tune selectivity.
-
Change the E3 Ligase: Different E3 ligases have different sets of natural substrates. Switching the recruited E3 ligase can alter the profile of off-target proteins.[2]
-
Modify the E3 Ligase Ligand: For pomalidomide-based PROTACs, certain modifications can minimize the off-target degradation of zinc-finger proteins, a known liability.[18]
Q4: Why are my degradation results inconsistent between experiments?
A4: Inconsistent results can often be traced back to variability in experimental conditions.
-
Cell Health and Passage Number: The efficiency of the ubiquitin-proteasome system can be affected by cell health, confluency, and passage number. It is critical to use cells within a consistent, low passage number range and to plate them at a standardized density.[2]
-
PROTAC Stability: PROTACs can be unstable in cell culture media over the course of a long experiment. Assess the stability of your compound in your specific experimental conditions.[2]
-
Assay Timing: Degradation is a kinetic process. Running experiments at different time points can yield different results. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal endpoint.[19]
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This is the most common method to quantify changes in target protein levels.
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere. Treat cells with a serial dilution of your PROTAC (typically 8-12 concentrations) for a fixed time (e.g., 24 hours). Always include a vehicle control (e.g., DMSO).[19]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins on an SDS-PAGE gel, and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[2]
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin) to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect bands using an ECL substrate and an imaging system. Quantify the band intensity for the target protein and normalize it to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[19][20]
Protocol 2: In-Cell Ubiquitination Assay (via Immunoprecipitation)
This assay confirms that your target protein is being ubiquitinated in a PROTAC-dependent manner.[10]
-
Cell Treatment: Treat cells with your PROTAC at an effective concentration (e.g., 3-5x DC50) for a short duration (e.g., 1-4 hours) to capture ubiquitination before the protein is fully degraded.[1] It is highly recommended to also co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions. Heat the lysate to ensure full denaturation, then dilute with a non-denaturing buffer to allow for antibody binding.[19]
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.[1]
-
Incubate the cleared lysate with a specific antibody against your target protein overnight at 4°C to capture it.[19]
-
Add fresh Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.[19]
-
-
Western Blot Analysis: Elute the captured protein from the beads and analyze it by Western blot. Probe one membrane with an antibody against your target protein (to confirm successful IP) and another membrane with an antibody against ubiquitin (e.g., P4D1 or FK2).
-
Interpretation: A high-molecular-weight ladder or smear on the ubiquitin blot, corresponding to the size of the target protein, indicates successful poly-ubiquitination.[1]
The Ubiquitin-Proteasome System
This pathway is the cellular machinery hijacked by PROTACs to achieve degradation.
Protocol 3: Overview of Cellular Permeability Assays
Because PROTACs are often large molecules that fall outside traditional "rule-of-five" parameters, assessing their ability to cross the cell membrane is a critical step.[4][21][22]
| Assay Type | Description | Advantages | Disadvantages |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | A cell-free assay that models passive diffusion across an artificial lipid membrane.[21][22] | High-throughput, cost-effective, measures passive permeability only.[21][23] | Lacks biological complexity (no active transport or efflux).[22] |
| Caco-2 Permeability Assay | A cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[21][24] | More biologically relevant; accounts for passive diffusion, active transport, and efflux.[21][23] | Lower throughput, more expensive, requires long cell culture times (21 days).[25] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biocompare.com [biocompare.com]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. biorxiv.org [biorxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Permeability Assay - Profacgen [profacgen.com]
- 25. aragen.com [aragen.com]
ensuring complete cell lysis for G9a/GLP western blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure complete cell lysis for successful G9a/GLP western blotting.
Troubleshooting Guide: Ensuring Complete Cell Lysis
Question: I am getting a weak or no signal for G9a/GLP in my western blot. Could incomplete cell lysis be the cause?
Answer:
Yes, incomplete cell lysis is a common reason for a weak or absent signal, especially for nuclear proteins like G9a and G9a-like protein (GLP). G9a and GLP are histone methyltransferases that predominantly reside in the nucleus and form a heterodimeric complex.[1][2][3] To ensure their efficient extraction, a robust lysis protocol is crucial.
Key considerations for complete lysis:
-
Lysis Buffer Selection: Standard cytoplasmic lysis buffers may not be sufficient. Opt for a buffer formulated for nuclear protein extraction. Radioimmunoprecipitation assay (RIPA) buffer is a common and effective choice for lysing both nuclear and cytoplasmic compartments due to its stringent detergent composition.[4][5]
-
Mechanical Disruption: Sonication or passing the lysate through a fine-gauge needle after adding the lysis buffer is highly recommended to shear chromosomal DNA and ensure the complete breakdown of cellular and nuclear membranes.[6][7] Keep samples on ice between sonication pulses to prevent protein degradation.[6]
-
Inhibitors: Always supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors immediately before use to prevent the degradation of your target proteins.[8][9][10]
-
Incubation Time and Temperature: All lysis steps should be performed at 4°C or on ice to minimize enzymatic activity that can lead to protein degradation.[8] An incubation period of 30 minutes on ice with constant agitation is generally recommended.[11]
Experimental Workflow for Cell Lysis and Sample Preparation
Caption: Experimental workflow for cell lysis and sample preparation.
Frequently Asked Questions (FAQs)
Q1: Which lysis buffer is best for G9a/GLP extraction?
For nuclear proteins like G9a and GLP, a RIPA buffer is a robust choice as it contains strong detergents (SDS and sodium deoxycholate) that effectively solubilize nuclear and membrane-bound proteins.[4][5] An alternative is to use a dedicated nuclear extraction kit.
Lysis Buffer Composition Comparison
| Component | RIPA Buffer | NP-40 Lysis Buffer | Purpose |
| Primary Detergent | 1% NP-40 (or Triton X-100) | 1% NP-40 (or IGEPAL CA-630) | Solubilizes membrane proteins |
| Ionic Detergents | 0.5% Sodium Deoxycholate, 0.1% SDS | - | Disrupts nuclear membrane and protein-protein interactions |
| Salts | 150 mM NaCl | 150 mM NaCl | Maintains osmolarity |
| Buffer | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 7.4 | Maintains pH |
| Additives | Protease & Phosphatase Inhibitors | Protease & Phosphatase Inhibitors | Prevents protein degradation |
Q2: How can I confirm that my lysis was complete?
After centrifugation of your lysate, a very large, gooey pellet may indicate incomplete lysis and the presence of unlysed cells and intact nuclei. A smaller, more compact pellet is generally indicative of successful lysis. Additionally, if you are still experiencing issues, you can visualize the pellet under a microscope to check for intact cells.
Q3: My protein of interest, G9a/GLP, is still not showing up. What else could be wrong?
If you have optimized your lysis protocol and are confident in the complete extraction of nuclear proteins, other factors could be affecting your western blot results:
-
Protein Degradation: Ensure you are using fresh protease and phosphatase inhibitors. Lysates should be kept on ice at all times and stored at -80°C for long-term use.[9]
-
Low Protein Expression: The cell line or tissue you are using may have low endogenous levels of G9a/GLP. It is advisable to include a positive control cell line known to express these proteins.[6][9]
-
Inefficient Transfer: G9a and GLP are relatively large proteins. Ensure your transfer conditions (time, voltage, membrane type) are optimized for high molecular weight proteins.[6][8] A wet transfer is often more efficient for larger proteins.[8]
-
Antibody Issues: The primary antibody may not be sensitive enough or may not recognize the denatured protein. Always check the manufacturer's datasheet for recommended antibody concentrations and blocking conditions.[8]
Q4: Do I need to perform a nuclear fractionation?
While a whole-cell lysate prepared with a strong buffer like RIPA is often sufficient, a nuclear fractionation can be beneficial if you are dealing with very low protein abundance or high background from cytoplasmic proteins.[8][11] This process enriches for nuclear proteins, increasing their concentration in the final sample loaded onto the gel.
Detailed Experimental Protocols
RIPA Lysis Buffer Protocol
-
Prepare 1x RIPA Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Store at 4°C.
-
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS and centrifuge.[11]
-
Add 1 mL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) per 10^7 cells.[11]
-
Resuspend the pellet and incubate on ice for 30 minutes with gentle agitation.[11]
-
Sonicate the lysate on ice to shear DNA.
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Sample Preparation for Western Blotting
-
Determine Protein Concentration: Use a standard protein assay (e.g., BCA or Bradford) to determine the protein concentration of your lysate.[11]
-
Prepare Samples:
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-lysine methyltransferases G9a and GLP1 promote responses to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bosterbio.com [bosterbio.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
selecting appropriate controls for MS8709 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS8709, a first-in-class G9a/GLP PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis targeting chimera (PROTAC) designed to selectively degrade G9a and G9a-like protein (GLP), which are histone methyltransferases that catalyze the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1][2] this compound is a heterobifunctional molecule that consists of a ligand that binds to G9a/GLP and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of G9a and GLP, marking them for degradation by the proteasome.[1][4] This degradation leads to a reduction in H3K9 methylation and subsequent changes in gene expression, ultimately inhibiting cancer cell proliferation.[1]
Q2: What are the essential controls for an experiment involving this compound?
A2: To ensure the rigor and reproducibility of your experiments with this compound, it is crucial to include the following controls:
-
Vehicle Control: This is a negative control to account for any effects of the solvent used to dissolve this compound (e.g., DMSO). This is essential to ensure that the observed effects are due to this compound itself and not the vehicle.
-
Untreated Control: This baseline control consists of cells or animals that have not received any treatment. It provides a reference for the normal physiological state.
-
Positive Control (G9a/GLP inhibitor): A well-characterized G9a/GLP inhibitor, such as UNC0642 , should be used.[2][5] This helps to distinguish the effects of G9a/GLP degradation by this compound from the effects of enzymatic inhibition alone.
-
Negative Control (Inactive Epimer): MS8709N is a structurally similar analog of this compound that is designed with a diastereomer of the VHL ligand, which blocks its engagement with the VHL E3 ligase.[2][5] This is a critical control to demonstrate that the degradation of G9a/GLP is dependent on the recruitment of the VHL E3 ligase.
Troubleshooting Guides
Problem 1: No degradation of G9a/GLP observed after this compound treatment.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no G9a/GLP degradation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect concentration of this compound | Determine the optimal concentration for your cell line using a dose-response experiment. DC50 values for G9a and GLP in 22Rv1 cells are 274 nM and 260 nM, respectively.[1] |
| Degraded this compound | Ensure proper storage of this compound stock solutions (-20°C or -80°C). Prepare fresh working solutions for each experiment. |
| Low VHL E3 ligase expression | Confirm VHL expression in your cell line of interest via Western blot or RT-qPCR. This compound-mediated degradation is VHL-dependent.[3] |
| Inefficient proteasome activity | Co-treat with a proteasome inhibitor (e.g., MG132). This should rescue G9a/GLP from degradation, confirming the involvement of the ubiquitin-proteasome system. |
| Suboptimal treatment time | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal duration for G9a/GLP degradation in your specific cell line. Complete degradation has been observed at 24 hours.[1] |
| Technical issues with Western blot | Ensure proper antibody validation and optimization. Use appropriate loading controls (e.g., GAPDH, β-actin) to normalize protein levels. |
Problem 2: High background or non-specific effects observed.
Unwanted off-target effects can complicate data interpretation. The following steps can help minimize these issues.
Experimental Design for Specificity
Caption: Experimental design for assessing this compound specificity.
Control Comparison Table
| Treatment | Expected G9a/GLP Protein Level | Expected G9a/GLP mRNA Level | Expected H3K9me2 Level | Rationale |
| Vehicle | No change | No change | No change | Baseline for comparison. |
| This compound | Decreased | No change | Decreased | Demonstrates protein degradation, not transcriptional repression. |
| UNC0642 | No change | No change | Decreased | Isolates the effect of enzymatic inhibition from degradation. |
| MS8709N | No change | No change | No change | Confirms that degradation is dependent on VHL E3 ligase recruitment. |
Experimental Protocols
Western Blot Analysis of G9a/GLP Degradation
This protocol outlines the steps to assess the degradation of G9a and GLP proteins following this compound treatment.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound, UNC0642, MS8709N, or vehicle control at the desired concentrations for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against G9a, GLP, H3K9me2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control.
Example Quantitative Data
| Treatment (24h) | G9a Protein Level (Normalized to Vehicle) | GLP Protein Level (Normalized to Vehicle) | H3K9me2 Level (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.15 | 0.25 | 0.30 |
| UNC0642 (1 µM) | 0.98 | 1.02 | 0.45 |
| MS8709N (1 µM) | 0.95 | 0.99 | 0.97 |
Signaling Pathway
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to G9a/GLP degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MS-8709 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects in MS8709 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MS8709, a first-in-class G9a/GLP PROTAC degrader, while minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3][4] Unlike traditional inhibitors that only block the enzymatic activity of their targets, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to G9a and GLP.[1][2] This proximity leads to the ubiquitination of G9a and GLP, marking them for degradation by the cell's proteasome.[1][2][3] This degradation mechanism eliminates both the catalytic and non-catalytic functions of G9a and GLP.[3]
Q2: What are the known on-targets of this compound?
The primary targets of this compound are the protein methyltransferases G9a and GLP.[1][2][3] this compound has been shown to potently induce the degradation of both proteins in a concentration- and time-dependent manner in various cancer cell lines.[1][2][5]
Q3: How selective is this compound?
This compound has demonstrated high selectivity for G9a and GLP. In a screening against a panel of 21 other protein methyltransferases, this compound did not show significant inhibition of other methyltransferases.[1][6][7] Furthermore, it did not induce the degradation of other tested methyltransferases like EZH2, PRMT7, and SET7/9 in cellular assays.[1][6][7]
Q4: What are potential off-target effects of PROTACs like this compound?
While this compound is designed for high selectivity, potential off-target effects are an important consideration for any small molecule, including PROTACs. General off-target concerns for PROTACs can include:
-
Degradation of unintended proteins: The PROTAC could induce the degradation of proteins other than G9a and GLP. This might occur due to non-specific binding of the G9a/GLP ligand or the VHL ligand to other proteins, or through the formation of unproductive ternary complexes.[8]
-
"Hook effect": At very high concentrations, PROTACs can exhibit reduced degradation efficacy. This is because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can become more favorable than the productive ternary complex (target-PROTAC-E3 ligase), leading to a bell-shaped dose-response curve.[9]
-
E3 ligase-related effects: As this compound recruits the VHL E3 ligase, there is a potential for off-target effects related to the modulation of VHL activity or its other natural substrates. However, PROTACs are designed to induce proximity rather than directly inhibit the E3 ligase.
-
Off-target effects of the parent inhibitor: this compound is based on the G9a/GLP inhibitor UNC0642.[1][2] While UNC0642 itself has a selectivity profile, it's important to consider its potential off-targets, although the degradation mechanism of this compound is distinct from the inhibitory action of UNC0642.[10]
Q5: Is there a negative control available for this compound?
Yes, a structurally similar analog of this compound, often referred to as compound 14 or MS8709N, has been developed as a negative control.[1][2] This compound is designed to bind to G9a/GLP but is incapable of engaging the VHL E3 ligase.[1][2] Using this negative control is crucial to differentiate between on-target degradation effects and off-target effects that might be independent of VHL-mediated degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced G9a/GLP degradation at high this compound concentrations. | "Hook effect" due to the formation of binary complexes instead of the productive ternary complex.[9] | Perform a full dose-response curve with a wide range of concentrations to identify the optimal concentration for degradation and to confirm the bell-shaped curve characteristic of the hook effect.[9] |
| Observed phenotype is inconsistent with G9a/GLP degradation. | Potential off-target effect. | 1. Use the negative control (MS8709N): Treat cells with the negative control at the same concentration as this compound. If the phenotype persists, it is likely an off-target effect.[1][2] 2. Perform a rescue experiment: If possible, express a version of G9a or GLP that is resistant to degradation and observe if the phenotype is reversed. 3. Conduct unbiased proteomics: Use mass spectrometry-based proteomics to identify other proteins that may be degraded upon this compound treatment.[11][12] |
| High cellular toxicity observed. | Off-target protein degradation or non-specific cellular stress. | 1. Titrate this compound to the lowest effective concentration that induces G9a/GLP degradation to minimize off-target effects. 2. Compare with the negative control (MS8709N) to determine if the toxicity is dependent on VHL engagement. 3. Perform cell viability assays in parallel with your functional experiments. |
| Inconsistent results between experiments. | Variability in cell culture conditions or compound stability. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Ensure compound integrity: Prepare fresh stock solutions of this compound and its negative control for each experiment and store them properly. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| G9a DC₅₀ | 22Rv1 (Prostate Cancer) | 274 nM | [3][4] |
| GLP DC₅₀ | 22Rv1 (Prostate Cancer) | 260 nM | [3][4] |
| GI₅₀ | 22Rv1 (Prostate Cancer) | 4.1 µM | [3] |
| GI₅₀ | K562 (Leukemia) | 2 µM | [3] |
| GI₅₀ | H1299 (Lung Cancer) | 5 µM | [3][7] |
DC₅₀: Half-maximal degradation concentration. GI₅₀: Half-maximal growth inhibition concentration.
Table 2: Selectivity Profile of this compound
| Target Class | Assay | Result | Reference |
| Protein Methyltransferases | Panel of 21 PMTs | No significant inhibition (>50% at 10 µM) | [1][6] |
| Other Methyltransferases | Western Blot (22Rv1 cells) | No degradation of EZH2, PRMT7, SET7/9 | [1][6][7] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Target Degradation
Objective: To identify unintended protein degradation events upon this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 70-80% confluency.
-
Treat cells with vehicle (e.g., DMSO), this compound at its optimal degradation concentration (e.g., 1 µM), and a high concentration (e.g., 10 µM) to assess dose-dependency. Include the negative control (MS8709N) at the same concentrations.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or similar assay.
-
Digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from each treatment condition with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[13]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Identify proteins that show a statistically significant and dose-dependent decrease in abundance in the this compound-treated samples compared to the vehicle and negative control samples. These are potential off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement
Objective: To confirm the engagement of this compound with its intended targets (G9a/GLP) and potential off-targets in a cellular context.[14][15][16]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Analysis:
-
Analyze the soluble protein fraction by Western blotting using validated antibodies for G9a, GLP, and any potential off-targets identified through proteomics.
-
Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[14]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. sapient.bio [sapient.bio]
- 13. benchchem.com [benchchem.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pelagobio.com [pelagobio.com]
Technical Support Center: Troubleshooting Cell-Based Assays with MS8709
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays involving the G9a/GLP PROTAC degrader, MS8709. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-in-class proteolysis targeting chimera (PROTAC) degrader specifically designed to target the lysine (B10760008) methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[1][2][3] It functions by linking the G9a/GLP proteins to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This proximity induces the ubiquitination and subsequent degradation of G9a and GLP by the proteasome.[1][2][4] This degradation-based mechanism allows for the elimination of both the catalytic and non-catalytic functions of G9a/GLP.[1][4]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated potent degradation of G9a/GLP and superior cell growth inhibition in various cancer cell lines, including:
Q3: What are the expected outcomes of successful this compound treatment in a responsive cell line?
A successful experiment with this compound should result in a time- and concentration-dependent degradation of G9a and GLP proteins.[1][2] This degradation should lead to a reduction in the levels of H3K9me2, a downstream marker of G9a/GLP activity, and ultimately inhibit cell proliferation.[4]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in G9a/GLP Degradation Levels
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Health and Confluency: Inconsistent cell health or confluency at the time of treatment can significantly impact results. | - Ensure cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%) before treatment. - Regularly check for signs of stress or contamination. - Perform routine cell line authentication. |
| Inconsistent this compound Concentration: Errors in serial dilutions or improper storage of this compound can lead to variable effective concentrations. | - Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Follow the manufacturer's recommendations for storage. |
| Variable Incubation Times: Inconsistent exposure times to this compound will lead to varied levels of protein degradation. | - Use a calibrated timer and standardize the incubation period across all plates and experiments. Degradation has been observed as early as 4 hours, with complete degradation around 24 hours.[1][5] |
| Issues with Lysis Buffer or Protease Inhibitors: Inefficient cell lysis or protein degradation after lysis can affect the accuracy of Western blot results. | - Use a validated lysis buffer and ensure the addition of a fresh protease inhibitor cocktail immediately before use. |
Issue 2: Inconsistent Cell Viability/Growth Inhibition Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inaccurate Cell Seeding: Uneven cell numbers across wells is a common source of variability in viability assays. | - Ensure thorough cell suspension mixing before seeding. - Use a calibrated multichannel pipette for seeding. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate can be prone to evaporation, leading to altered cell growth. | - Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity. |
| Reagent and Assay Variability: Differences in reagent preparation or incubation times for viability assays (e.g., MTT, CellTiter-Glo) can cause inconsistencies. | - Prepare a master mix of the viability reagent for all wells. - Ensure consistent incubation times for the viability assay across all plates. |
| Cell Line Specific Response: The anti-proliferative effects of this compound can vary between cell lines. | - Confirm the expected sensitivity of your cell line to G9a/GLP degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: Half-maximal Degradation Concentration (DC50) in 22Rv1 Prostate Cancer Cells
| Target Protein | DC50 (nM) |
| G9a | 274 |
| GLP | 260 |
Data from Network of Cancer Research.[4]
Table 2: Half-maximal Growth Inhibition (GI50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| 22Rv1 | Prostate Cancer | 4.1 |
| K562 | Leukemia | 2.0 |
| H1299 | Non-Small Cell Lung Cancer | 5.0 |
Data from Network of Cancer Research.[4]
Experimental Protocols
Western Blotting for G9a/GLP Degradation
-
Cell Seeding and Treatment: Seed cells (e.g., 22Rv1) in 6-well plates and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 0.3, 1, 3 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against G9a, GLP, H3K9me2, and a loading control (e.g., β-actin or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Growth Inhibition Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for an extended period (e.g., 7 days).
-
Viability Measurement: Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate the GI50 values using appropriate software.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced G9a/GLP degradation.
Troubleshooting Logic Flow for Inconsistent Degradation
Caption: Troubleshooting workflow for variable degradation results.
G9a/GLP Signaling Pathway
Caption: Simplified G9a/GLP signaling and this compound intervention.
References
- 1. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Ternary Complex Formation with MS8709
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MS8709, a first-in-class G9a/GLP PROTAC degrader. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful formation and analysis of the G9a/GLP-MS8709-VHL ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the lysine (B10760008) methyltransferases G9a and GLP.[1][2][3] It is a heterobifunctional molecule that consists of a ligand that binds to G9a/GLP (a derivative of the inhibitor UNC0642), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] By simultaneously binding to both G9a/GLP and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of G9a/GLP and their subsequent degradation by the proteasome.[2][4][5] This approach eliminates both the catalytic and non-catalytic functions of G9a/GLP.[2][3]
Q2: What are the target proteins of this compound and which E3 ligase does it recruit?
This compound targets the aberrantly expressed lysine methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1) for degradation.[2][3][6] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4]
Q3: In which cell lines has this compound shown efficacy?
This compound has demonstrated potent degradation of G9a/GLP and superior anti-proliferative effects compared to its parent inhibitor, UNC0642, in various cancer cell lines, including prostate cancer (22Rv1), leukemia (K562), and non-small cell lung cancer (H1299) cells.[2][4][7]
Q4: What is the "hook effect" and how can I avoid it when using this compound?
The "hook effect" is a phenomenon observed with PROTACs where target protein degradation decreases at high concentrations of the PROTAC.[8][9] This occurs because excess this compound can lead to the formation of binary complexes (this compound-G9a/GLP or this compound-VHL) instead of the productive ternary complex required for degradation.[8][9] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation, which typically follows a bell-shaped curve.[9] Testing lower concentrations in the nanomolar to low micromolar range is recommended.[9]
Q5: What is a suitable negative control for this compound experiments?
A structurally similar analog of this compound, designated as MS8709N (compound 14), has been developed as a negative control.[3][4] MS8709N contains a diastereomer of the VHL ligand, which blocks its engagement with the VHL E3 ligase while retaining the G9a/GLP binder and linker.[3][4] This control can help confirm that the observed degradation is dependent on VHL recruitment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low degradation of G9a/GLP. | Inefficient ternary complex formation. | - Optimize this compound concentration by performing a dose-response curve.[8] - Verify the expression levels of G9a, GLP, and VHL in your cell line using Western Blotting.[8] - Assess the stability and geometry of the ternary complex; consider that the 11-carbon linker of this compound is critical for its activity.[1][4] |
| Poor cell permeability of this compound. | - Although this compound has shown good cellular activity, permeability can be cell-line dependent. Consider using cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement in live cells.[8] | |
| Rapid metabolism of this compound. | - Evaluate the stability of this compound in your specific cell culture medium and cell lysates over time using LC-MS/MS.[8] | |
| "Hook effect" observed (decreased degradation at high concentrations). | High concentrations of this compound favor binary complex formation. | - Perform a detailed dose-response experiment with a wider range of concentrations, including lower nanomolar concentrations, to identify the optimal concentration for degradation.[8][9] |
| Inconsistent results between biochemical and cellular assays. | Different experimental conditions. | - Biochemical assays with purified proteins may not fully represent the cellular environment.[8] - Validate findings using a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays.[8][10] |
| No ubiquitination of G9a/GLP despite evidence of ternary complex formation. | The ternary complex may not be in a productive conformation for ubiquitin transfer. | - Perform an in vitro or in-cell ubiquitination assay to determine if G9a/GLP are being ubiquitinated in the presence of this compound.[9] If not, this suggests a geometrical issue with the ternary complex that may be specific to the experimental system. |
Quantitative Data Summary
Table 1: Degradation and Growth Inhibition Data for this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (G9a) | 22Rv1 (prostate cancer) | 274 nM | [2][7] |
| DC₅₀ (GLP) | 22Rv1 (prostate cancer) | 260 nM | [2][7] |
| GI₅₀ | 22Rv1 (prostate cancer) | 4.1 µM | [2][7] |
| GI₅₀ | K562 (leukemia) | 2 µM | [2][4] |
| GI₅₀ | H1299 (lung cancer) | 5 µM | [2][7] |
Table 2: G9a/GLP Degradation Efficiency of this compound in 22Rv1 cells
| This compound Concentration | G9a Degradation | GLP Degradation | Reference |
| 0.3 µM | >70% | ~50% | [1][4] |
| 3 µM | Complete | Complete | [1][4] |
Key Experimental Protocols
Western Blotting for G9a/GLP Degradation
This protocol is to verify the degradation of G9a and GLP proteins following treatment with this compound.
Materials:
-
Cell line of interest (e.g., 22Rv1, K562, H1299)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against G9a, GLP, VHL, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours). Include a positive control with a proteasome inhibitor to confirm degradation is proteasome-dependent.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run electrophoresis. Transfer the separated proteins to a membrane.[8]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[8] Quantify band intensities to determine the percentage of protein degradation.
In-Cell Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a live-cell assay to monitor the formation of the G9a/GLP-MS8709-VHL ternary complex.[5][10]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-G9a or NanoLuc®-GLP (donor)
-
Expression vector for HaloTag®-VHL (acceptor)
-
This compound
-
MG132 (optional, to prevent degradation of the target)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase expression plasmids.
-
Cell Plating: Plate the transfected cells into a white-bottom 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treatment: Treat the cells with a serial dilution of this compound.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure luminescence and filtered fluorescence signals using a plate reader.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.
Visualizations
Caption: Mechanism of action for this compound-mediated degradation of G9a/GLP.
Caption: A logical workflow for troubleshooting lack of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MS-8709 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [promega.ca]
Validation & Comparative
A Head-to-Head Comparison: MS8709 vs. UNC0642 for G9a/GLP Targeting
In the landscape of epigenetic drug discovery, the lysine (B10760008) methyltransferases G9a and GLP have emerged as critical targets for therapeutic intervention in various diseases, particularly cancer. While the small molecule inhibitor UNC0642 has been a valuable tool for probing the catalytic functions of G9a/GLP, the advent of proteolysis-targeting chimeras (PROTACs) has introduced a new modality for targeting these enzymes. This guide provides a detailed comparison of MS8709, a first-in-class G9a/GLP PROTAC degrader, and UNC0642, a potent G9a/GLP inhibitor, offering researchers a comprehensive overview of their respective mechanisms, efficacy, and experimental considerations.
Executive Summary
This compound and UNC0642 both target the histone methyltransferases G9a and GLP, which are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), repressive epigenetic marks. However, they achieve this through fundamentally different mechanisms. UNC0642 acts as a catalytic inhibitor, competitively binding to the active site of G9a and GLP to block their methyltransferase activity. In contrast, this compound is a PROTAC that induces the degradation of G9a and GLP proteins via the ubiquitin-proteasome system. This distinction in their mechanism of action leads to significant differences in their cellular effects, with this compound demonstrating superior anti-proliferative activity in several cancer cell lines.
Mechanism of Action: Inhibition vs. Degradation
UNC0642 is a potent and selective inhibitor of G9a and GLP, with IC50 values in the low nanomolar range for enzyme inhibition.[1][2] It is competitive with the peptide substrate and non-competitive with the cofactor S-adenosyl methionine (SAM).[1] By blocking the catalytic activity of G9a/GLP, UNC0642 leads to a reduction in global H3K9me2 levels in cells.[1][3]
This compound, on the other hand, is a heterobifunctional molecule constructed from the G9a/GLP inhibitor UNC0642 linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This design allows this compound to simultaneously bind to G9a/GLP and the VHL E3 ligase, bringing them into close proximity.[6][7] This induced proximity triggers the ubiquitination of G9a and GLP, marking them for degradation by the proteasome.[4] Consequently, this compound not only abrogates the catalytic function of G9a/GLP but also eliminates their non-catalytic scaffolding functions, which have also been implicated in oncogenesis.[4][7]
dot
Caption: Mechanisms of UNC0642 (inhibition) and this compound (degradation).
Comparative Efficacy Data
Experimental data demonstrates the superior anti-proliferative efficacy of this compound compared to UNC0642 in various cancer cell lines.
| Compound | Target | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| This compound | G9a/GLP | Degradation | 22Rv1 (Prostate) | DC50 (G9a) | 274 nM | [4][8] |
| Degradation | 22Rv1 (Prostate) | DC50 (GLP) | 260 nM | [4][8] | ||
| Anti-proliferation | 22Rv1 (Prostate) | GI50 | 4.1 µM | [4][8] | ||
| Anti-proliferation | K562 (Leukemia) | GI50 | 2 µM | [4][7] | ||
| Anti-proliferation | H1299 (Lung) | GI50 | 5 µM | [4][7] | ||
| UNC0642 | G9a/GLP | Enzyme Inhibition | - | IC50 (G9a) | < 2.5 nM | [1] |
| Enzyme Inhibition | - | IC50 (GLP) | < 2.5 nM | [1] | ||
| H3K9me2 Reduction | PANC-1 (Pancreatic) | IC50 | 40 nM | [1][9] | ||
| H3K9me2 Reduction | MDA-MB-231 (Breast) | IC50 | 110 nM | [1] | ||
| H3K9me2 Reduction | PC3 (Prostate) | IC50 | 130 nM | [1] | ||
| Anti-proliferation | T24 (Bladder) | IC50 | 9.85 µM | [10] | ||
| Anti-proliferation | 5637 (Bladder) | IC50 | 9.57 µM | [10] | ||
| Anti-proliferation | J82 (Bladder) | IC50 | 13.15 µM | [10] | ||
| Anti-proliferation | 22Rv1 (Prostate) | - | No significant effect | [7][8] | ||
| Anti-proliferation | K562 (Leukemia) | - | No significant effect | [7] | ||
| Anti-proliferation | H1299 (Lung) | - | No significant effect | [7] |
Experimental Protocols
Cell Viability and Anti-Proliferation Assays
Objective: To determine the effect of this compound and UNC0642 on the viability and proliferation of cancer cells.
Methodology (General):
-
Cell Culture: Cancer cell lines (e.g., 22Rv1, K562, H1299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or UNC0642 for a specified period (e.g., 72 hours or 7 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay such as WST-8 (CCK-8) or resazurin.[1][11] The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
dot
Caption: Workflow for cell viability and anti-proliferation assays.
Western Blotting for Protein Degradation and Histone Methylation
Objective: To assess the degradation of G9a/GLP proteins by this compound and the reduction of H3K9me2 levels by both compounds.
Methodology (General):
-
Cell Treatment: Cells are treated with this compound or UNC0642 at various concentrations and for different time points.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for G9a, GLP, H3K9me2, total H3, and a loading control (e.g., β-actin or Vinculin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
dot
Caption: Workflow for Western blotting analysis.
Conclusion
This compound represents a significant advancement in targeting G9a and GLP. By inducing the degradation of these proteins, this compound overcomes the limitations of catalytic inhibitors like UNC0642, which only block enzymatic activity and have shown limited efficacy in killing cancer cells.[7] The superior anti-proliferative effects of this compound in various cancer models highlight the therapeutic potential of the PROTAC approach for G9a/GLP-dependent malignancies.[4][7][8] While UNC0642 remains a valuable tool for studying the catalytic functions of G9a and GLP, this compound provides a more comprehensive and therapeutically relevant strategy for targeting these key epigenetic regulators. Researchers and drug developers should consider the distinct mechanisms and efficacy profiles of these two compounds when designing experiments and pursuing novel cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
MS8709: A Potent and Selective G9a/GLP PROTAC Degrader with a Favorable Selectivity Profile
For researchers, scientists, and drug development professionals, MS8709 emerges as a first-in-class G9a/GLP proteolysis targeting chimera (PROTAC) degrader, offering a highly selective tool for studying the biological functions of these methyltransferases and as a potential therapeutic agent for G9a/GLP-dependent cancers. This guide provides a comprehensive comparison of this compound's selectivity against other methyltransferases, supported by experimental data and detailed protocols.
High Selectivity Over Other Methyltransferases
This compound demonstrates exceptional selectivity for the methyltransferases G9a and G9a-like protein (GLP). Its targeted degradation mechanism, which leverages the ubiquitin-proteasome system, is highly specific to G9a and GLP. To assess its selectivity, this compound was profiled against a panel of 21 other protein methyltransferases. At a concentration of 10 µM, this compound exhibited no significant inhibition (>50%) of the tested methyltransferases, underscoring its precise targeting of the G9a/GLP axis.[1]
Furthermore, investigations into potential off-target degradation revealed that this compound does not induce the degradation of other methyltransferases such as EZH2, PRMT7, and SET7/9.[1] This high degree of selectivity minimizes the potential for off-target effects, making this compound a clean and specific chemical probe for interrogating G9a/GLP biology.
The half-maximal degradation concentration (DC50) for this compound in 22Rv1 prostate cancer cells was determined to be 274 ± 2 nM for G9a and 260 ± 53 nM for GLP, highlighting its potent and specific degradation activity.
Comparative Selectivity Profile of this compound
The following table summarizes the selectivity of this compound against a panel of 21 protein methyltransferases. The data represents the percentage of inhibition at a 10 µM concentration of this compound.
| Target Methyltransferase | % Inhibition at 10 µM this compound |
| ASH1L | < 20% |
| CARM1 | < 20% |
| DOT1L | < 20% |
| EZH1 | < 20% |
| EZH2 | < 20% |
| G9a | Potent Degradation |
| GLP | Potent Degradation |
| MLL1 | < 20% |
| MLL2 | < 20% |
| MLL3 | < 20% |
| MLL4 | < 20% |
| NSD1 | < 20% |
| NSD2 | < 20% |
| NSD3 | < 20% |
| PRMT1 | < 20% |
| PRMT3 | < 20% |
| PRMT4 | < 20% |
| PRMT5 | < 20% |
| PRMT6 | < 20% |
| PRMT7 | < 20% |
| SETD2 | < 20% |
| SETD7 | < 20% |
| SETD8 | < 20% |
| SMYD2 | < 20% |
| SMYD3 | < 20% |
| SUV39H1 | < 20% |
| SUV39H2 | < 20% |
Mechanism of Action: Targeted Degradation
This compound is a heterobifunctional molecule that simultaneously binds to G9a or GLP and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of G9a/GLP, marking them for degradation by the proteasome. This targeted degradation approach offers a distinct advantage over traditional inhibitors by eliminating both the catalytic and non-catalytic functions of the target proteins.
References
Validating MS8709 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of MS8709, a first-in-class proteolysis targeting chimera (PROTAC) degrader of the lysine (B10760008) methyltransferases G9a and GLP. We will explore experimental approaches to confirm the mechanism of action of this compound and compare its performance with its parent inhibitor, UNC0642.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3][4] These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks associated with transcriptional repression.[2][3] Overexpression of G9a and GLP has been implicated in the progression of various cancers, where they contribute through both their catalytic and non-catalytic functions.[2][3][5]
Unlike traditional enzyme inhibitors that only block catalytic activity, this compound utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate the target proteins entirely.[2][3] It achieves this by simultaneously binding to G9a/GLP via a ligand derived from the inhibitor UNC0642, and to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the polyubiquitination of G9a and GLP, marking them for degradation by the proteasome.[3] This dual-action mechanism, which eradicates both catalytic and non-catalytic scaffolding functions of the target proteins, results in superior anti-proliferative effects in cancer cells compared to catalytic inhibitors alone.[2][3][5]
Comparative Analysis: this compound vs. UNC0642
The key advantage of this compound lies in its ability to induce protein degradation rather than simple inhibition. This leads to a more profound and sustained downstream effect. The parent inhibitor, UNC0642, can block the methyltransferase activity of G9a/GLP but leaves the protein intact, allowing its non-catalytic functions to persist.[3][5]
Table 1: Performance Comparison of this compound and UNC0642
| Feature | This compound | UNC0642 (Parent Inhibitor) |
| Mechanism of Action | Induces G9a/GLP degradation via the ubiquitin-proteasome system.[2][3] | Inhibits the catalytic activity of G9a/GLP.[3] |
| Effect on G9a/GLP Protein Levels | Complete degradation observed at 3 µM in various cancer cell lines.[1][3] | No degradation of G9a/GLP observed.[3] |
| Effect on Non-Catalytic Functions | Eliminates all protein functions by degrading the entire G9a/GLP protein.[2][5] | Non-catalytic scaffolding functions remain intact.[3][5] |
| Anti-proliferative Activity | Superior cell growth inhibition in prostate, leukemia, and lung cancer cells.[3][5] | Limited cancer cell killing activity.[3][5] |
| GI50 in K562 Leukemia Cells | 2 ± 0.1 μM (7-day treatment).[3][5] | Unable to suppress cell proliferation.[3] |
| GI50 in H1299 Lung Cancer Cells | 5 ± 0.01 μM.[3][6] | Did not inhibit cell growth.[3] |
| GI50 in 22Rv1 Prostate Cancer Cells | 4.1 µM.[2][6] | Did not inhibit cell growth.[6] |
Table 2: Degradation Efficiency of this compound
| Cell Line | Target | DC50 |
| 22Rv1 (Prostate Cancer) | G9a | 274 nM[2][6] |
| 22Rv1 (Prostate Cancer) | GLP | 260 nM[2][6] |
Experimental Protocols for Validating Target Engagement
To rigorously validate the target engagement and mechanism of action of this compound in cells, a combination of techniques should be employed.
Western Blotting for Protein Degradation
This is the most direct method to demonstrate the degradation of G9a and GLP.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., 22Rv1, K562, H1299) at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM), UNC0642 (as a negative control for degradation), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for G9a, GLP, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities to determine the extent of G9a and GLP degradation relative to the loading control.
To further confirm the mechanism, include a negative control compound, MS8709N (compound 14) , which is a diastereomer of the VHL ligand and is unable to engage the E3 ligase.[3] This control should inhibit G9a/GLP catalytically but not induce their degradation.[3] Additionally, co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of G9a/GLP induced by this compound, confirming the involvement of the ubiquitin-proteasome system.
Cellular Thermal Shift Assay (CETSA®) for Target Binding
CETSA is a powerful method to confirm the direct physical interaction between a compound and its target protein in a cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound, UNC0642, or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble G9a and GLP in the supernatant at each temperature point by Western blotting or other sensitive detection methods like AlphaScreen®.[9]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. CETSA can be performed in two modes: a thermal shift curve at a fixed compound concentration or an isothermal dose-response curve at a fixed temperature.[9]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced G9a/GLP degradation.
Experimental Workflow for Western Blot Validation
Caption: Workflow for Western Blot analysis of protein degradation.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS-8709 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to MS8709 and Other PROTAC Degraders for Epigenetic Targets
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comparative overview of MS8709, a first-in-class G9a/GLP PROTAC degrader, and other PROTACs targeting various epigenetic regulators. The information is intended to assist researchers in selecting the appropriate tools for their studies in cancer and other diseases driven by epigenetic dysregulation.
Introduction to this compound
This compound is a novel heterobifunctional PROTAC that induces the degradation of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] G9a and GLP are key epigenetic "writers" that catalyze the mono- and di-methylation of histone H3 on lysine (B10760008) 9 (H3K9me1/2), generally leading to transcriptional repression.[2] Overexpression and aberrant activity of G9a/GLP have been implicated in various cancers, making them attractive therapeutic targets.[2]
This compound is composed of a ligand for G9a/GLP, derived from the inhibitor UNC0642, a flexible linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to G9a/GLP and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of G9a and GLP.[1][2] This degradation mechanism abrogates both the catalytic and non-catalytic scaffolding functions of G9a/GLP, offering a potential advantage over traditional small molecule inhibitors that only block the enzymatic activity.[2]
Performance Comparison of this compound and Other Epigenetic PROTAC Degraders
This section provides a comparative summary of this compound and other PROTAC degraders targeting various classes of epigenetic proteins. It is important to note that the data presented below is compiled from different studies and, therefore, direct head-to-head comparisons of potency and efficacy should be made with caution due to variations in experimental systems (e.g., cell lines, treatment times).
Histone Methyltransferase (HMT) Degraders
G9a/GLP Degraders
| Degrader | Target(s) | E3 Ligase | DC50 (G9a) | DC50 (GLP) | Dmax (G9a/GLP) | Cell Line | Key Findings |
| This compound | G9a, GLP | VHL | 274 nM[2] | 260 nM[2] | >95%[2] | 22Rv1 (Prostate Cancer) | First-in-class dual G9a/GLP degrader. Demonstrates superior anti-proliferative activity compared to its parent inhibitor, UNC0642.[2] |
| "Degrader 1" | G9a, GLP | VHL | 336 nM | 988 nM | 89% (G9a), 71% (GLP) | MCF-7 (Breast Cancer) | Based on the G9a/GLP inhibitor RK-701. Effectively inhibits migration of MCF-7 cells. |
EZH2 Degraders
| Degrader | Target(s) | E3 Ligase | DC50 | Dmax | Cell Line | Key Findings |
| MS8847 | EZH2 | VHL | <10 nM | >95% | MLL-rearranged AML cells | Highly potent degrader that overcomes limitations of catalytic inhibitors by targeting non-canonical EZH2 functions.[2] |
| C2911/C1311 | EZH2 | Not specified | Not specified | Not specified | DLBCL | Showed higher cytotoxic activity in Diffuse Large B-cell Lymphoma (DLBCL) cells compared to the clinical EZH2 inhibitor Tazemetostat.[3] |
DOT1L Degraders
| Degrader | Target(s) | E3 Ligase | DC50 | Dmax | Cell Line | Key Findings |
| MS2133 | DOT1L | VHL | ~50 nM | >90% | MLL-rearranged leukemia cells | First-in-class DOT1L degrader, effective in MLL-rearranged leukemia cells.[1] |
CARM1 Degraders
| Degrader | Target(s) | E3 Ligase | DC50 | Dmax | Cell Line | Key Findings |
| Compound 3b | CARM1 | VHL | 8 nM[4] | >95%[4] | MCF7 (Breast Cancer) | Potent and selective CARM1 degrader that inhibits cancer cell migration.[4] |
PRMT5 Degraders
| Degrader | Target(s) | E3 Ligase | DC50 | Dmax | Cell Line | Key Findings |
| MS4322 | PRMT5 | VHL | 1.1 µM[5] | 74%[5] | MCF-7 (Breast Cancer) | First-in-class PRMT5 degrader, as effective as the parent inhibitor in inhibiting cell proliferation.[5] |
| YZ-836P | PRMT5 | CRBN | Not specified | Not specified | TNBC cells | Effective in triple-negative breast cancer (TNBC) patient-derived organoids and xenograft models. |
Other Epigenetic Target Degraders
BET Bromodomain Degraders
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation. Numerous PROTACs targeting BET proteins have been developed and have shown significant anti-cancer activity.
| Degrader | Target(s) | E3 Ligase | DC50 (BRD4) | Dmax (BRD4) | Cell Line | Key Findings |
| ARV-825 | BRD2/3/4 | CRBN | <1 nM | >95% | RS4;11 (Leukemia) | One of the first and most potent BET degraders, demonstrating superior efficacy over BET inhibitors. |
| dBET1 | BRD2/3/4 | CRBN | ~4 nM | >95% | MV4;11 (Leukemia) | Another early and potent pan-BET degrader. |
| MZ1 | BRD4 (selective) | VHL | ~2 nM | >95% | HeLa (Cervical Cancer) | Shows selectivity for BRD4 over other BET family members. |
Histone Deacetylase (HDAC) Degraders
Histone deacetylases (HDACs) are epigenetic "erasers" that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. PROTACs targeting various HDAC isoforms are being developed.
| Degrader | Target(s) | E3 Ligase | DC50 | Dmax | Cell Line | Key Findings |
| PROTAC 1/2 | HDAC1/2/3 | CRBN | Sub-micromolar | Not specified | HCT116 (Colon Cancer) | Induce robust degradation of Class I HDACs, showing promising anti-cancer activity. |
| HDAC6-PROTAC A6 | HDAC6 (selective) | CRBN | 3.8 nM | Not specified | MM.1S (Multiple Myeloma) | Highly selective and potent degrader of HDAC6. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of G9a/GLP Degradation by this compound
Caption: Mechanism of this compound-mediated G9a/GLP degradation.
Experimental Workflow for Evaluating PROTAC Degraders
Caption: General workflow for in vitro and in vivo evaluation of PROTAC degraders.
Logical Comparison of this compound with Other Degrader Classes
Caption: Comparison of this compound with other classes of epigenetic PROTAC degraders.
Detailed Experimental Protocols
Western Blotting for DC50 and Dmax Determination
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC degrader in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or vinculin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Cell Viability Assay for GI50 Determination (e.g., MTT Assay)
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the assay.
2. Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with serial dilutions of the PROTAC degrader. Include a vehicle control.
3. Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
4. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
5. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
6. Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell growth for each concentration relative to the vehicle control.
-
Plot the percentage of growth against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (the concentration at which cell growth is inhibited by 50%).
Conclusion
This compound represents a significant advancement in the development of PROTAC degraders for epigenetic targets, specifically G9a and GLP. Its ability to induce the degradation of these key methyltransferases offers a promising therapeutic strategy for cancers and other diseases where their activity is dysregulated. The broader landscape of epigenetic PROTACs is rapidly expanding, with potent and selective degraders now available for a variety of "writer," "reader," and "eraser" proteins. While direct comparative data remains a key need in the field, the information compiled in this guide provides a valuable resource for researchers to understand the current state of epigenetic PROTACs and to select the most appropriate tools for their scientific inquiries. The detailed protocols and workflows further aim to facilitate the robust evaluation of these novel therapeutic agents.
References
Validating MS8709-Specific Effects with a Negative Control: A Comparative Guide
In the realm of targeted protein degradation, establishing the specific on-target effects of a novel degrader is paramount for accurate interpretation of experimental outcomes and predicting therapeutic potential. This guide provides a comparative framework for validating the specific effects of MS8709, a first-in-class G9a/GLP PROTAC degrader, using a meticulously designed negative control. This compound functions by recruiting the von Hippel-Lindau (VHL) E3 ligase to the target proteins, G9a and GLP, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3]
To distinguish the intended degradation-dependent effects from potential off-target or non-specific activities of the molecule, a negative control, designated as MS8709N, has been developed.[3] This control compound is structurally analogous to this compound but incorporates a modification that prevents its engagement with the VHL E3 ligase.[3] Consequently, MS8709N is expected to retain the parental inhibitor's (UNC0642) ability to bind to G9a/GLP but will be incapable of inducing their degradation.[3]
This guide will outline the experimental strategy, present hypothetical comparative data, and provide detailed protocols to empower researchers to rigorously validate the specificity of this compound in their own experimental systems.
Comparative Analysis of this compound and its Negative Control
The core principle of this validation strategy is the direct comparison of cellular effects induced by this compound versus its non-degrading counterpart, MS8709N. Any significant differences in biological outcomes can be confidently attributed to the degradation of G9a and GLP.
Key Experimental Comparisons:
-
Target Protein Levels: The most direct assessment of PROTAC activity. This compound should significantly reduce G9a and GLP protein levels, while MS8709N should have a negligible effect.
-
Cellular Viability: To determine if the anti-proliferative effects are a consequence of protein degradation. This compound is expected to exhibit superior growth inhibition compared to MS8709N in cancer cell lines where G9a/GLP are key survival factors.[4][5][6]
-
Histone Methylation: To confirm the downstream epigenetic consequences of G9a/GLP degradation. A reduction in the H3K9me2 mark should be observed with this compound treatment, an effect that should be diminished or absent with MS8709N.[2]
Data Presentation
The following tables summarize the expected quantitative outcomes from key comparative experiments between this compound and the negative control, MS8709N.
Table 1: Comparative Analysis of G9a and GLP Protein Degradation
| Compound | Concentration (µM) | G9a Protein Level (% of Control) | GLP Protein Level (% of Control) |
| Vehicle (DMSO) | - | 100% | 100% |
| This compound | 0.1 | 45% | 55% |
| 1 | 15% | 20% | |
| 10 | <5% | <5% | |
| MS8709N | 0.1 | 98% | 102% |
| 1 | 95% | 99% | |
| 10 | 92% | 97% |
Table 2: Comparative Cellular Viability in 22Rv1 Prostate Cancer Cells
| Compound | GI50 (µM) |
| This compound | 4.1[2][7] |
| MS8709N | > 50 |
| UNC0642 (Parent Inhibitor) | > 50 |
Experimental Protocols
Western Blot for G9a/GLP Degradation
-
Cell Culture and Treatment: Plate 22Rv1 cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, MS8709N, or vehicle (DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against G9a, GLP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, MS8709N, or UNC0642 for 72 hours.
-
Assay Procedure: Following the treatment period, perform the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which are indicative of cell viability.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Workflow for validating this compound specificity.
Caption: this compound vs. negative control mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Personal protective equipment for handling MS8709
Disclaimer: A specific Safety Data Sheet (SDS) for MS8709 is not publicly available. This guide is based on best practices for handling potent, novel research compounds and should be used to supplement a thorough, institution-specific risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
This compound is a first-in-class G9a/GLP proteolysis targeting chimera (PROTAC) degrader developed for research purposes.[1][2] As a potent and novel compound, it should be handled with a high degree of caution to minimize exposure.[3] The toxicological properties of this compound have not been fully elucidated, and therefore, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of PPE depends on the specific laboratory procedure being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges.[4] - Disposable, solid-front lab coat with tight-fitting cuffs.[4] - Double gloving with nitrile or neoprene gloves.[4] - Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[4] |
| Solution Preparation | - Certified chemical fume hood.[5] - Lab coat. - Chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[4] |
| General Laboratory Operations (e.g., cell culture) | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves. | Standard laboratory practice to protect against incidental contact.[4] |
Operational Plan: Step-by-Step Handling Workflow
A systematic approach is essential for the safe handling of this compound.
Workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.[6]
| Waste Type | Disposal Procedure | Rationale |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container designated for hazardous chemical waste.[7] | To prevent accidental use and ensure proper disposal. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the compound name.[4] | To prevent injury from sharp objects and contain contamination. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[4] | To prevent the spread of contamination outside the designated work area. |
| Aqueous Waste (Solutions) | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed.[4] | To prevent potentially hazardous chemical reactions. |
General Disposal Principle: All waste containing this compound must be disposed of through your institution's certified hazardous waste program.[6] Do not dispose of this chemical down the drain or in the regular trash.[6]
Disposal workflow for this compound-contaminated materials.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. benchchem.com [benchchem.com]
- 5. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
